1,10:4,5-Diepoxy-7(11)-germacren-8-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one |
InChI |
InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3/t12?,13?,14-,15-/m1/s1 |
InChI Key |
GTHJHHZMCSHKDZ-NEXFUWMNSA-N |
Isomeric SMILES |
CC(=C1CC2[C@](O2)(CCC3[C@](O3)(CC1=O)C)C)C |
Canonical SMILES |
CC(=C1CC2C(O2)(CCC3C(O3)(CC1=O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 1,10:4,5-Diepoxy-7(11)-germacren-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sesquiterpenoid, 1,10:4,5-Diepoxy-7(11)-germacren-8-one. The primary documented natural source for this compound is the herbaceous plant Isodon adenantha. This document details generalized experimental protocols for the extraction and isolation of terpenoid compounds from Isodon adenantha, based on established methodologies for similar chemical constituents from this species. It also presents the known physicochemical properties of the compound. While specific biological activity and signaling pathway information for this compound is not extensively documented in publicly available literature, this guide provides context by referencing the known cytotoxic activities of related diterpenoids isolated from the same genus. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this natural product.
Introduction
This compound is a sesquiterpenoid, a class of C15 isoprenoids that are widely distributed in the plant kingdom.[1] Sesquiterpenoids are known for their diverse chemical structures and significant biological activities. The specific compound, this compound, has been identified as a natural product isolated from the herbs of Isodon adenantha.[1][2][3] The genus Isodon is a rich source of terpenoids, particularly ent-kaurane diterpenoids, which have been the subject of considerable phytochemical and biological investigation.[2][3][4]
Natural Source
The primary scientifically documented natural source of this compound is the plant species Isodon adenantha.[1][2][3] This plant belongs to the Lamiaceae family and is a subject of interest for its diverse array of terpenoid constituents. Researchers have successfully isolated numerous new terpenoids, including diterpenoids and triterpenoids, from both the rhizomes and aerial parts of this plant.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₂₂O₃ |
| Molecular Weight | 250.34 g/mol |
| CAS Number | 32179-18-3 |
| Class | Sesquiterpenoid |
| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one |
Experimental Protocols: Isolation and Purification
While a specific, detailed experimental protocol for the isolation of this compound has not been identified in the surveyed literature, a general methodology can be inferred from studies on other terpenoids isolated from Isodon adenantha. The following is a composite protocol based on these related studies.
Extraction
-
Plant Material Preparation: The air-dried and powdered rhizomes or aerial parts of Isodon adenantha are used as the starting material.
-
Solvent Extraction: The plant material is extracted exhaustively with a 70% acetone solution at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with a nonpolar solvent, typically ethyl acetate.
-
Concentration: The ethyl acetate fraction, which is expected to contain the sesquiterpenoids, is concentrated in vacuo to yield a dried residue.
Chromatographic Purification
-
Silica Gel Column Chromatography: The ethyl acetate residue is subjected to column chromatography on a silica gel column.
-
Elution Gradient: The column is eluted with a gradient of petroleum ether and acetone (or a similar solvent system), starting from a low polarity and gradually increasing.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Further Purification: The combined fractions containing the target compound are further purified by repeated column chromatography, potentially using different solvent systems, until a pure compound is obtained.
Below is a Graphviz diagram illustrating the general workflow for the isolation of terpenoids from Isodon adenantha.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and associated signaling pathways of this compound are limited in the currently available scientific literature. However, numerous other terpenoids, particularly ent-kaurane diterpenoids, isolated from various Isodon species have demonstrated significant cytotoxic activities against a range of cancer cell lines.
For instance, several diterpenoids from Isodon adenantha have shown inhibitory activities against K562 (human myelogenous leukemia) cells.[3] Furthermore, studies on diterpenoids from other Isodon species have reported cytotoxicity against HepG2 (human liver cancer), GLC-82 (human lung cancer), and HL-60 (human promyelocytic leukemia) cell lines. The proposed mechanism for some of these compounds involves the induction of DNA damage.
It is important to note that these findings pertain to other compounds from the same genus and not to this compound itself. Further research is required to elucidate the specific biological activities and mechanisms of action for this particular sesquiterpenoid.
The diagram below illustrates the logical relationship between the natural source and the potential, yet unconfirmed, biological activity of the target compound, based on related compounds.
Conclusion
This compound is a sesquiterpenoid naturally occurring in the plant Isodon adenantha. While detailed biological studies on this specific compound are not yet widely published, the rich phytochemical profile of the Isodon genus and the demonstrated cytotoxic activities of related terpenoids suggest that it may be a candidate for further investigation in drug discovery and development. The generalized isolation protocols provided herein offer a starting point for researchers to obtain this compound for further study. Future research should focus on the targeted isolation and structural elucidation of this compound to determine its precise yield and spectroscopic characteristics, as well as comprehensive screening for its biological activities and elucidation of any underlying mechanisms of action.
References
Isolation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one from Isodon adenantha: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid that has been identified as a constituent of Isodon adenantha[1][2]. The genus Isodon, belonging to the Lamiaceae family, is well-known for producing a rich diversity of terpenoids, particularly diterpenoids, which have been the subject of extensive phytochemical and biological investigations[3]. While much of the research on Isodon adenantha has focused on its diterpenoid content, the presence of sesquiterpenoids like this compound highlights the chemical diversity of this plant species. This guide provides an overview of the compound and general methodologies relevant to its isolation, based on available scientific literature.
Compound Profile
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from chemical databases and supplier information.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₂O₃ | [4] |
| Molecular Weight | 250.34 g/mol | [4] |
| CAS Number | 32179-18-3 | [4][5] |
| Class | Sesquiterpenoid | [1] |
| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one | [4] |
| Known Source | Herbs of Isodon adenantha | [1][2][6] |
General Isolation Strategy
Caption: Generalized workflow for the isolation of sesquiterpenoids from Isodon adenantha.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported for the isolation of other terpenoids from Isodon species[7][8]. These should be adapted and optimized for the specific target compound.
1. Plant Material Preparation and Extraction
-
Plant Material : The aerial parts or rhizomes of Isodon adenantha are collected and air-dried. The dried material is then ground into a coarse powder.
-
Extraction : The powdered plant material is typically extracted with a solvent such as 70% aqueous acetone or methanol at room temperature for an extended period or using a Soxhlet apparatus[7]. The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Solvent Partitioning
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol.
-
Based on the polarity of sesquiterpenoids, the target compound, this compound, is expected to be enriched in the ethyl acetate fraction[7].
3. Chromatographic Separation
-
Initial Column Chromatography : The dried ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification : Fractions containing the compound of interest are combined and may require further purification using techniques such as:
-
Sephadex LH-20 column chromatography : Effective for separating compounds based on molecular size.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : A high-resolution technique to isolate the pure compound.
-
4. Structure Elucidation
-
The structure of the purified compound is confirmed using spectroscopic methods:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy : To identify functional groups.
-
Quantitative Data and Biological Activity
Detailed quantitative data, such as the specific yield of this compound from Isodon adenantha, and comprehensive spectroscopic data from a primary research publication are not available in the reviewed literature. Similarly, there is no specific information regarding the biological activities or associated signaling pathways for this particular sesquiterpenoid. Research into other compounds from Isodon adenantha, such as diterpenoids, has shown significant cytotoxic activities against cancer cell lines[8]. Further investigation is required to determine if this compound possesses any biological activities.
This compound is a known natural product from Isodon adenantha. While a precise and detailed isolation protocol from a primary scientific source is not currently documented in accessible literature, established phytochemical methods for terpenoid isolation provide a robust framework for its purification. The general strategy involves solvent extraction, liquid-liquid partitioning, and multi-step chromatographic separation. Future research is needed to establish a standardized isolation protocol, quantify the yield from Isodon adenantha, and explore the potential biological activities of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 32179-18-3 [chemicalbook.com]
- 3. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 32179-18-3 [sigmaaldrich.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | CAS:32179-18-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. Five new terpenoids from the rhizomes of Isodon adenantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diterpenoids from Isodon adenantha - PubMed [pubmed.ncbi.nlm.nih.gov]
"physical and chemical properties of 1,10:4,5-Diepoxy-7(11)-germacren-8-one"
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been identified in medicinal plants, notably Isodon adenantha and Curcuma aeruginosa. This document provides a comprehensive overview of its known physical and chemical properties, alongside available information on its biological activities. While detailed experimental protocols and specific mechanistic studies on the pure compound are limited in publicly accessible literature, this guide consolidates the existing data to support further research and development efforts.
Chemical and Physical Properties
This compound is a complex sesquiterpenoid characterized by a germacrane skeleton with two epoxide rings. The structural complexity and presence of multiple stereocenters make its chemical synthesis challenging and highlight the importance of its isolation from natural sources for research purposes.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 32179-18-3 | [1][2][3] |
| Molecular Formula | C₁₅H₂₂O₃ | [1] |
| Molecular Weight | 250.34 g/mol | [3] |
| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0⁴,⁶]dodecan-8-one | [3] |
| Synonyms | (1α,4β,5α,10β)-1,10:4,5-diepoxy-7(11)-germacren-8-one | N/A |
| Natural Sources | Isodon adenantha, Curcuma aeruginosa | [1][4] |
| Purity (Commercial) | ≥96% | [3] |
| Storage Temperature | 2-8 °C | [3] |
Spectroscopic Data
Detailed spectroscopic data from the primary literature on the isolation and structure elucidation of this compound is not available in the currently accessible search results. The structural confirmation of this compound would rely on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially Infrared (IR) spectroscopy.
Hypothetical Spectroscopic Characterization Workflow:
The elucidation of the structure of this compound would typically involve the following spectroscopic analyses:
-
¹H NMR: To determine the number and types of protons and their splitting patterns, providing information on the connectivity of the carbon skeleton.
-
¹³C NMR: To identify the number of carbon atoms and their chemical environments (e.g., carbonyl, olefinic, epoxide, aliphatic).
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations and thus identify spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl group (C=O) and the epoxide rings.
Biological Activity and Potential Applications
While specific studies on the isolated this compound are limited, the plants from which it is derived, particularly Curcuma aeruginosa, have been investigated for their pharmacological properties. Extracts of C. aeruginosa containing this sesquiterpenoid have demonstrated cytotoxic and anticancer activities.
Studies on the essential oil and various extracts of Curcuma aeruginosa have shown:
-
Cytotoxicity: Extracts have exhibited cytotoxic effects against human lung adenocarcinoma (A-549) and HeLa cell lines.[5] The observed activity is suggested to be mediated through the induction of apoptosis via caspase-dependent pathways.[5]
-
Anticancer Potential: The essential oil of C. aeruginosa has shown potent anticancer activity against leukaemic K562 and breast cancer MCF-7 cell lines.[6] Bioassay-guided fractionation of C. aeruginosa rhizomes has identified several bioactive compounds, including germacrone and furanodienone, which show inhibitory activity against breast cancer cell migration and invasion.[7][8]
It is important to note that these studies were conducted on complex mixtures (extracts or essential oils), and the specific contribution of this compound to the observed biological effects has not been elucidated. Further research with the purified compound is necessary to determine its specific bioactivities and mechanism of action.
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not explicitly described in the available literature. However, a general workflow for such a study can be outlined based on standard phytochemical and pharmacological practices.
General Isolation and Purification Workflow
Caption: A generalized workflow for the isolation and purification of sesquiterpenoids.
Cytotoxicity Assessment Workflow
Caption: A standard workflow for evaluating the cytotoxicity of a compound in cancer cell lines.
Signaling Pathways
Currently, there is no specific information in the reviewed literature detailing the signaling pathways modulated by this compound. The general anticancer activity observed in extracts containing this compound suggests potential interference with key cellular processes such as apoptosis, cell cycle regulation, and cell migration.
Hypothetical Signaling Pathway Investigation:
References
- 1. This compound | 32179-18-3 [chemicalbook.com]
- 2. chemfarms.com [chemfarms.com]
- 3. This compound | 32179-18-3 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Curcuma aeruginosa Roxb. exhibits cytotoxicity in A-549 and HeLa cells by inducing apoptosis through caspase-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of Curcuma aeroginosa essential oil and its nano-formulations: cytotoxicity, apoptosis and cell migration effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Bioactive compounds from Curcuma aeruginosa and the effect of comosone II on the migration and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Germacranolide Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the biosynthetic pathway of germacranolide sesquiterpenoids, a class of natural products known for their structural complexity and wide range of pharmacological activities.[1][2] Germacranolides are a major group of sesquiterpene lactones, predominantly found in the Asteraceae family.[3] This guide covers the core enzymatic steps, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the pathway and workflows to facilitate a deeper understanding for research and development applications.
The Core Biosynthetic Pathway
The construction of the germacranolide skeleton originates from the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3][4] These precursors are synthesized via two distinct routes in plants: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[3][5]
The biosynthesis of germacranolides proceeds through the following key stages:
Stage 1: Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)
The journey begins with the condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by Farnesyl Diphosphate Synthase (FDS) to yield the C15 compound, farnesyl pyrophosphate (FPP).[6] FPP is the common precursor for all sesquiterpenoids.[6]
Stage 2: Cyclization of FPP to (+)-Germacrene A
The committed step in the biosynthesis of many sesquiterpene lactones, including germacranolides, is the cyclization of FPP.[3][7] The enzyme (+)-Germacrene A Synthase (GAS) , a type of sesquiterpene cyclase, catalyzes the conversion of FPP into (+)-germacrene A.[7][8] In chicory, for instance, this enzyme has been isolated and shown to release (+)-germacrene A as a free intermediate, which is a crucial step for the subsequent formation of various sesquiterpene lactone types.[7]
Stage 3: Multi-step Oxidation and Lactonization
Following the formation of the germacrane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s), primarily from the CYP71 clan, to form the characteristic α-methylene-γ-lactone ring.[8]
-
Hydroxylation: (+)-Germacrene A is first hydroxylated at the C12 methyl group to form germacra-1(10),4,11(13)-trien-12-ol.[3] This reaction is catalyzed by (+)-Germacrene A Hydroxylase (GAH) , also referred to as Germacrene A Oxidase (GAO).[3][4][8]
-
Oxidation to Carboxylic Acid: The alcohol intermediate is further oxidized by GAO to the corresponding carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid (germacrenoic acid).[4][8]
-
Lactone Formation: The final step in forming the core germacranolide structure is the C6β-hydroxylation and subsequent cyclization to create the lactone ring. This is catalyzed by Costunolide Synthase (COS) , which converts germacrenoic acid into costunolide.[4][8]
Costunolide is a pivotal intermediate that serves as a precursor for a vast array of other sesquiterpene lactones, including more complex germacranolides, as well as guaianolides and eudesmanolides through further enzymatic modifications.[7][8]
Data Presentation: Key Enzymes and Properties
The following table summarizes quantitative data for key enzymes identified in the germacranolide biosynthetic pathway, primarily from studies on chicory (Cichorium intybus).
| Enzyme | Abbreviation | Substrate | Product | EC Number | Molecular Mass (est.) | Kₘ Value | Source Organism |
| (+)-Germacrene A Synthase | GAS | Farnesyl Pyrophosphate (FPP) | (+)-Germacrene A | 4.2.3.23 | 54 kDa[7] | 6.6 µM[7] | Cichorium intybus |
| Germacrene A Oxidase | GAO (CYP71BL) | (+)-Germacrene A | Germacrenoic Acid | 1.14.14.102 | Not specified | Not specified | Cichorium intybus[8] |
| Costunolide Synthase | COS (CYP71BL3) | Germacrenoic Acid | Costunolide | 1.14.13.119 | Not specified | Not specified | Cichorium intybus[8] |
| Farnesyl Diphosphate Synthase | FDS | GPP + IPP | Farnesyl Pyrophosphate (FPP) | 2.5.1.10 | Not specified | Not specified | General[4][9] |
Experimental Protocols
The elucidation of this pathway has relied on a combination of classical enzymology and modern molecular biology techniques.
Protocol 1: Isolation and Purification of (+)-Germacrene A Synthase from Chicory Roots
This protocol is based on the methodology used to purify GAS, the enzyme for the committed step in the pathway.[7]
-
Homogenization: Fresh chicory roots are homogenized in a buffer containing polyvinylpolypyrrolidone (PVPP) to bind phenolics, a reducing agent (e.g., DTT), and protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 20,000 x g) to remove cell debris, followed by ultracentrifugation (e.g., 100,000 x g) to pellet microsomes and obtain a soluble protein fraction (supernatant).
-
Anion-Exchange Chromatography: The supernatant is loaded onto an anion-exchange column (e.g., Q-Sepharose). Proteins are eluted with a linear salt gradient (e.g., 0-500 mM KCl). Fractions are collected and assayed for GAS activity.
-
Dye-Ligand Chromatography: Active fractions from the previous step are pooled and applied to a dye-ligand column (e.g., Green A). The column is washed, and the enzyme is eluted with a high salt concentration buffer. This step can achieve significant purification (e.g., 200-fold).[7]
Protocol 2: Enzyme Assay for (+)-Germacrene A Synthase
-
Reaction Mixture: Prepare a reaction mixture in a glass vial containing assay buffer (e.g., 25 mM HEPES, pH 6.7), 10 mM MgCl₂, 5 mM DTT, and the purified enzyme fraction.[7]
-
Substrate Addition: Initiate the reaction by adding the substrate, [1-³H]FPP (e.g., to a final concentration of 10 µM).
-
Incubation: Overlay the reaction mixture with an organic solvent (e.g., pentane) to trap volatile products and incubate at 30°C for 1-2 hours.
-
Product Extraction: Vortex the vial to thoroughly mix the layers and extract the sesquiterpene products into the pentane layer.
-
Analysis: Analyze the pentane extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product. The identity of (+)-germacrene A is confirmed by comparing its mass spectrum and retention time with an authentic standard. A key diagnostic feature is its heat-induced Cope rearrangement to (−)-β-elemene during GC analysis.[7]
Protocol 3: Functional Characterization of P450 Enzymes (e.g., COS) via Heterologous Expression
-
Gene Cloning: Isolate total RNA from a relevant plant tissue (e.g., chicory roots) and synthesize cDNA. Amplify the full-length coding sequence of the candidate P450 gene (e.g., CiCOS) using PCR and clone it into a yeast or plant expression vector.
-
Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (transient plant expression).[8]
-
Microsome Isolation (Yeast): For yeast, culture the transformed cells, induce protein expression, and harvest the cells. Spheroplasts are prepared and lysed to isolate the microsomal fraction, which contains the expressed P450 enzyme.
-
In Vitro/In Vivo Assay:
-
In Vitro (Yeast Microsomes): Incubate the isolated microsomes with the precursor substrate (e.g., germacrenoic acid for COS) and a P450 reductase system (NADPH).
-
In Vivo (N. benthamiana): Infiltrate plant leaves with the expression construct. The plant's endogenous machinery will produce the enzyme and may only require feeding of an early precursor if not naturally present.
-
-
Metabolite Extraction and Analysis: Extract metabolites from the reaction mixture or plant tissue using an appropriate organic solvent (e.g., ethyl acetate). Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to detect the formation of the expected product (e.g., costunolide).[8]
Mandatory Visualizations
The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for enzyme characterization.
Caption: Core biosynthetic pathway of germacranolides from FPP to costunolide.
Caption: Workflow for functional characterization of biosynthetic genes.
References
- 1. Germacranolide - Wikipedia [en.wikipedia.org]
- 2. Collective Synthesis of Highly Oxygenated (Furano)germacranolides Derived from Elephantopus mollis and Elephantopus tomentosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 5. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery of Sesquiterpenoids in the Meliaceae Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Meliaceae family, commonly known as the mahogany family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, sesquiterpenoids—a class of C15 terpenoids derived from three isoprene units—have garnered significant attention for their therapeutic potential.[1][2] Research spanning over five decades, from 1968 to 2023, has led to the isolation of at least 413 sesquiterpenoid compounds from various parts of Meliaceae plants, including leaves, bark, stems, fruits, and roots.[1][2]
These compounds exhibit a wide array of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and insecticidal properties, making them promising candidates for drug discovery and development.[1] This technical guide provides a comprehensive overview of the discovery of sesquiterpenoids in the Meliaceae family, with a focus on data presentation of their biological activities, detailed experimental protocols for their isolation and characterization, and a visualization of key experimental workflows and potential signaling pathways.
Data Presentation: Cytotoxic Activity of Sesquiterpenoids from Meliaceae
A significant area of research into Meliaceae sesquiterpenoids has been the evaluation of their cytotoxic effects against various cancer cell lines. The following tables summarize the quantitative data from several studies, providing a comparative view of the potency of these compounds.
| Compound Name | Sesquiterpenoid Type | Plant Source (Family) | Cancer Cell Line | IC50 Value | Reference |
| 4α,10α-dihydroxyaromadendrane | Aromadendrane | Aglaia harmsiana (Meliaceae) | MCF-7 (Breast) | 2.80 ± 0.02 µM | [3] |
| Senecrassidiol | Aglaia simplicifolia (Meliaceae) | HeLa (Cervical) | 2.18 µM | [4] | |
| 4β,10α-dihydroxyaromadendrane | Aromadendrane | Aglaia harmsiana (Meliaceae) | MCF-7 (Breast) | 8.41 ± 0.04 µM | [3] |
| Spathulenol | Aromadendrane | Aglaia harmsiana (Meliaceae) | MCF-7 (Breast) | 31.65 ± 0.1 µM | [3] |
| 1β-Hydroxy-4(15),5-eudesmadiene | Eudesmane | Aglaia pachyphylla (Meliaceae) | MCF-7 (Breast) | 262.25 µM | [5] |
| Eudesm-4(15)-ene-1β,6α-dihydroxy | Eudesmane | Aglaia cucullata (Meliaceae) | A549 (Lung) | 90.55 µM | [6] |
| 10-hydroxy-6,10-epoxy-7(14)-isodaucane | Isodaucane | Aglaia cucullata (Meliaceae) | A549 (Lung) | 292.77 µM | [6] |
Experimental Protocols
The successful isolation and characterization of sesquiterpenoids from the Meliaceae family require a systematic approach involving extraction, purification, and structural elucidation.
Extraction of Sesquiterpenoids
The initial step involves the extraction of secondary metabolites from the plant material.
-
Protocol 1: Maceration with Organic Solvents
-
Plant Material Preparation: Air-dry the plant material (e.g., stem bark) at room temperature and grind it into a coarse powder.
-
Extraction: Macerate the powdered plant material (e.g., 1.1 kg) with methanol at room temperature for 24-48 hours. Repeat the process three times to ensure exhaustive extraction.[7]
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[7]
-
Solvent Partitioning: Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[7] This step fractionates the extract based on the polarity of the constituent compounds, with sesquiterpenoids typically concentrating in the less polar fractions (n-hexane and ethyl acetate).
-
-
Protocol 2: Hydrodistillation for Volatile Sesquiterpenoids
-
Plant Material Preparation: Use fresh or dried and powdered plant material (e.g., leaves, flowers).
-
Apparatus Setup: Place the plant material in a flask connected to a Clevenger-type apparatus. Add distilled water to the flask.
-
Distillation: Heat the flask to boil the water. The steam will carry the volatile sesquiterpenoids from the plant material.
-
Condensation and Collection: The steam and volatile compounds are then passed through a condenser, where they cool and return to a liquid state. The essential oil, containing the volatile sesquiterpenoids, will separate from the water and can be collected.[8]
-
Isolation and Purification
The crude extracts or fractions are complex mixtures that require further separation to isolate individual sesquiterpenoids.
-
Protocol 3: Column Chromatography
-
Stationary Phase: Silica gel is commonly used as the stationary phase for the separation of sesquiterpenoids.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract or fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient is from n-hexane to ethyl acetate.[9]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing the target compound may require further purification using other chromatographic techniques such as preparative TLC, High-Performance Liquid Chromatography (HPLC), or High-Speed Counter-Current Chromatography (HSCCC).[10][11]
-
Structure Elucidation
The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.
-
Protocol 4: Spectroscopic Analysis
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete structural elucidation of the sesquiterpenoid.[12][13]
-
-
Comparison with Literature Data: The spectroscopic data of the isolated compound is compared with previously reported data for known sesquiterpenoids to confirm its identity.
-
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the discovery and characterization of sesquiterpenoids from the Meliaceae family.
Plausible Signaling Pathway: Inhibition of NF-κB
While the precise mechanisms of action for many sesquiterpenoids from the Meliaceae family are still under investigation, a plausible pathway for their anti-inflammatory and cytotoxic effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] This pathway is a key regulator of inflammation, cell proliferation, and apoptosis. Some sesquiterpenoids have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[15][16]
Conclusion
The Meliaceae family represents a prolific source of sesquiterpenoids with significant potential for the development of new therapeutic agents. This guide has provided an overview of the discovery of these compounds, with a focus on their cytotoxic activities, and has detailed the experimental protocols necessary for their extraction, isolation, and structural elucidation. The visualization of experimental workflows and a plausible signaling pathway offers a framework for researchers in the field. Further investigation into the mechanisms of action of these promising natural products is warranted to fully realize their therapeutic potential.
References
- 1. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway [mdpi.com]
An In-depth Technical Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one (CAS Number: 32179-18-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid natural product, has been identified as a constituent of various medicinal plants. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, natural sources, and potential, albeit currently under-investigated, biological activities. While in-depth pharmacological data and detailed experimental protocols are limited in publicly accessible literature, this document consolidates the existing knowledge to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a sesquiterpenoid characterized by a germacrane skeleton with two epoxide rings.[1] Natural products, particularly sesquiterpenoids, are a rich source of structurally diverse compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. This guide focuses on the chemical identity and known biological context of this compound to facilitate further research into its potential therapeutic applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases and may not have been independently verified in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 32179-18-3 | [2][3] |
| Molecular Formula | C₁₅H₂₂O₃ | [2] |
| Molecular Weight | 250.34 g/mol | [2] |
| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0⁴,⁶]dodecan-8-one | [2] |
| Class | Sesquiterpenoid | [1] |
| Storage Temperature | 2-8°C | [2] |
Natural Occurrence
This compound has been identified as a natural constituent of the following plant species:
-
Isodon adenantha : This compound can be isolated from the herbs of Isodon adenantha.[1][4] The genus Isodon is known for producing a variety of diterpenoids and other terpenoids with interesting biological activities, including cytotoxic effects against cancer cell lines.[5][6]
-
Curcuma aeruginosa : This compound has also been reported in Curcuma aeruginosa, a plant used in traditional medicine.[7] Research on other sesquiterpenoids from this plant has revealed potential anti-inflammatory and other pharmacological effects.[8]
Synthesis and Isolation
Synthesis
Currently, there is no detailed, publicly available, peer-reviewed protocol for the chemical synthesis of this compound.
Isolation
While specific, detailed protocols for the isolation of this compound are not extensively documented in the available literature, general methods for the extraction and isolation of terpenoids from plant materials can be applied. A generalized workflow for such an isolation is presented below.
Caption: Generalized workflow for the isolation of this compound.
A general experimental protocol for the extraction and isolation of compounds from plants, which could be adapted for this specific compound, is as follows:
Experimental Protocol: General Isolation of Terpenoids from Plant Material [9][10]
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Isodon adenantha) is subjected to exhaustive extraction with a suitable solvent such as methanol or ethanol at room temperature or under reflux.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate).
-
Purification: Fractions containing the compound of interest, as monitored by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or by high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively studied, and there is a lack of quantitative data in the public domain. However, based on the activities of related compounds and the plant sources, some potential areas for investigation can be inferred.
-
Cytotoxic Activity: The genus Isodon is a known source of compounds with cytotoxic effects.[5][6] While some diterpenoids from Isodon adenantha have shown significant inhibitory activities against cancer cell lines, the cytotoxic potential of this compound remains to be specifically evaluated.[5] A study on Isodon ternifolius found that while a newly isolated spiroketone showed moderate cytotoxicity, other isolated compounds were inactive.[11]
-
Anti-inflammatory and Other Activities: The presence of this compound in Curcuma aeruginosa, a plant with traditional uses against inflammatory conditions, suggests that it may possess anti-inflammatory properties.[7][8]
Further pharmacological screening is necessary to determine the specific biological activities and therapeutic potential of this compound.
Signaling Pathways and Mechanism of Action
There is currently no information available in the scientific literature regarding the signaling pathways modulated by or the specific mechanism of action of this compound.
Conclusion and Future Directions
This compound is a structurally interesting natural product with limited characterization in the scientific literature. While its natural sources are known, there is a clear gap in the understanding of its synthesis, biological activity, and mechanism of action. Future research should focus on:
-
Developing a robust and scalable synthetic route to enable further biological studies.
-
Conducting comprehensive in vitro and in vivo pharmacological screenings to identify and quantify its biological activities.
-
Investigating its mechanism of action and identifying its molecular targets and affected signaling pathways.
Such studies are essential to unlock the potential of this compound as a lead compound in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 32179-18-3 [sigmaaldrich.com]
- 3. chemfarms.com [chemfarms.com]
- 4. This compound | 32179-18-3 [chemicalbook.com]
- 5. Diterpenoids from Isodon adenantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic 7,20-epoxy ent-kauranoids from Isodon xerophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jurnal.ahmar.id [jurnal.ahmar.id]
- 8. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Proposed Total Synthesis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product isolated from plant sources such as Isodon adenantha. Sesquiterpenoids of the germacrane class exhibit a wide range of biological activities and have served as important synthetic targets. This document outlines a proposed total synthesis for this compound. It is important to note that a complete total synthesis of this specific molecule has not been published in the peer-reviewed literature to date. Therefore, the following protocol is a scientifically informed projection based on established synthetic methodologies for closely related germacrane sesquiterpenoids. The proposed route leverages known stereoselective transformations within the germacrane framework to construct the target molecule.
Proposed Retrosynthetic Analysis
The retrosynthetic analysis for this compound envisions a convergent approach. The target molecule can be accessed from a key intermediate, a germacrene diol, through a series of oxidation and epoxidation steps. This diol, in turn, can be synthesized from a readily available germacrone precursor. This strategy allows for the introduction of the requisite stereocenters in a controlled manner.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis commences with the macrocyclization of an acyclic precursor to form the germacrane skeleton, followed by a series of stereocontrolled oxidation and epoxidation reactions to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the key transformations in the proposed synthesis. These protocols are adapted from established procedures for similar substrates.
Step 1: Synthesis of Germacrone
Germacrone, a key intermediate, can be synthesized via several reported methods. One effective approach involves the intramolecular reductive coupling of a pseudo-symmetrical diketone derived from geraniol.
Protocol:
-
Starting Material: Acyclic diketone precursor.
-
Reaction: Intramolecular McMurry coupling.
-
Reagents: TiCl4, Zn-Cu couple.
-
Solvent: Dry Tetrahydrofuran (THF).
-
Procedure:
-
A suspension of Zn-Cu couple in dry THF is prepared under an inert atmosphere (Argon).
-
TiCl4 is added dropwise at 0 °C, and the mixture is refluxed for 2 hours to generate the low-valent titanium reagent.
-
A solution of the acyclic diketone precursor in dry THF is added slowly to the refluxing mixture over 12 hours using a syringe pump to maintain high dilution conditions.
-
The reaction is refluxed for an additional 6 hours.
-
After cooling to room temperature, the reaction is quenched with aqueous K2CO3 solution.
-
The mixture is filtered through Celite, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford germacrone.
-
Step 2: Selective Epoxidation of Germacrone
The selective epoxidation of the C1-C10 double bond of germacrone can be achieved using a peroxy acid, with the stereochemical outcome directed by the existing stereocenter.
Protocol:
-
Starting Material: Germacrone.
-
Reaction: Electrophilic epoxidation.
-
Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Germacrone is dissolved in DCM and cooled to 0 °C.
-
A solution of m-CPBA (1.1 equivalents) in DCM is added dropwise over 30 minutes.
-
The reaction is stirred at 0 °C for 4 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of Na2S2O3.
-
The organic layer is separated, washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, and concentrated in vacuo.
-
The resulting 1,10-epoxy-germacra-4,7(11)-dien-8-one is purified by flash chromatography.
-
Step 3: Stereoselective Dihydroxylation
The C4-C5 double bond of the epoxy-germacrone intermediate is then dihydroxylated. A Sharpless asymmetric dihydroxylation could be employed to control the stereochemistry.
Protocol:
-
Starting Material: 1,10-Epoxy-germacra-4,7(11)-dien-8-one.
-
Reaction: Asymmetric dihydroxylation.
-
Reagents: AD-mix-β (or AD-mix-α for the other enantiomer), (DHQD)2PHAL, K3Fe(CN)6, K2CO3, OsO4 (catalytic).
-
Solvent: t-BuOH/H2O (1:1).
-
Procedure:
-
AD-mix-β is dissolved in a 1:1 mixture of t-BuOH and water.
-
The mixture is cooled to 0 °C, and the starting material is added.
-
The reaction is stirred vigorously at 0 °C for 24 hours.
-
Solid Na2SO3 is added, and the mixture is stirred for another hour at room temperature.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with 2 M NaOH and brine, dried over Na2SO4, and concentrated.
-
Purification by column chromatography yields the diol intermediate.
-
Step 4: Final Epoxidation to Yield this compound
The final step involves the epoxidation of the remaining C4-C5 double bond. This can be achieved through a two-step procedure involving mesylation of the diol followed by intramolecular cyclization.
Protocol:
-
Starting Material: 1,10-Epoxy-germacra-7(11)-en-4,5-diol-8-one.
-
Reaction: Mesylation and intramolecular epoxide formation.
-
Reagents: Methanesulfonyl chloride (MsCl), triethylamine (TEA), followed by a base such as potassium carbonate (K2CO3).
-
Solvent: Dichloromethane (DCM) for mesylation, methanol for cyclization.
-
Procedure:
-
The diol is dissolved in DCM and cooled to 0 °C.
-
Triethylamine (2.5 equivalents) and MsCl (1.2 equivalents for the secondary alcohol) are added sequentially.
-
The reaction is stirred at 0 °C for 2 hours.
-
The reaction is quenched with water, and the product is extracted with DCM.
-
The organic layer is dried and concentrated.
-
The crude mesylate is dissolved in methanol, and K2CO3 is added.
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is dried and concentrated, and the final product is purified by preparative HPLC.
-
Data Presentation
The following table summarizes the expected yields and stereoselectivity for each step of the proposed synthesis, based on literature precedents for similar transformations.
| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Expected Stereoselectivity | Reference for Methodology |
| 1 | Macrocyclization | TiCl4, Zn-Cu, THF, reflux | 40-50 | N/A | [1] |
| 2 | Selective Epoxidation | m-CPBA, DCM, 0 °C | 75-85 | Diastereoselective | |
| 3 | Dihydroxylation | AD-mix-β, t-BuOH/H2O, 0 °C | 80-90 | >95% ee | |
| 4 | Final Epoxidation | 1. MsCl, TEA, DCM; 2. K2CO3, MeOH | 60-70 (over two steps) | High |
Conclusion
The proposed synthetic route provides a viable strategy for the total synthesis of this compound. While this pathway is based on well-established reactions in sesquiterpene synthesis, the successful execution would require careful optimization of each step, particularly concerning stereocontrol. This detailed protocol and application note serves as a foundational guide for researchers aiming to synthesize this and related biologically active germacranolides. Further experimental validation is necessary to confirm the feasibility and efficiency of this proposed route.
References
Application Notes and Protocols for the Quantification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid of interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for research and development. This document provides detailed application notes and experimental protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
These protocols are intended as a starting point for method development and will require validation for specific matrices and applications. The quantitative data presented in the tables are illustrative and represent typical values that may be achieved upon method validation.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids.[1][2][3] It offers excellent separation and sensitive detection, making it suitable for the quantification of this compound.
Experimental Protocol: GC-MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol describes the extraction and cleanup of the analyte from a plant matrix.
-
Objective: To extract and purify this compound from a complex matrix.
-
Materials:
-
Plant material (e.g., dried leaves)
-
Grinder or mortar and pestle
-
Extraction solvent: Dichloromethane or Ethyl Acetate[4]
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Silica)[5]
-
Conditioning solvent: Methanol
-
Equilibration solvent: Water
-
Wash solvent: 10% Methanol in water
-
Elution solvent: Acetonitrile or Ethyl Acetate
-
Nitrogen evaporator
-
Reconstitution solvent: Hexane or Ethyl Acetate
-
-
Procedure:
-
Homogenize 1 g of the dried plant material into a fine powder.
-
Extract the powder with 10 mL of dichloromethane by sonication for 20 minutes, repeated three times.
-
Combine the extracts and filter through anhydrous sodium sulfate to remove water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent for SPE loading (e.g., 10% methanol).
-
SPE Cleanup: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge with 5 mL of 10% methanol to remove polar interferences. d. Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the purified residue in 1 mL of hexane or ethyl acetate for GC-MS analysis.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C (Note: Thermal sensitivity of germacrene derivatives should be considered; lower temperatures of 150-210°C may be necessary to prevent degradation).[6]
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.[7]
-
SIM Ions for this compound (Hypothetical): The molecular weight is 250.34 g/mol . Characteristic fragment ions would need to be determined from the full scan mass spectrum of a pure standard. Hypothetical ions could be m/z 250 (molecular ion), 235, 207, 189.
-
3. Method Validation Parameters
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][8]
Illustrative Quantitative Data (GC-MS)
The following table summarizes representative quantitative data that could be obtained after the validation of the GC-MS method.
| Parameter | Illustrative Value |
| Retention Time (RT) | 15.8 min |
| Quantifier Ion (m/z) | 250 |
| Qualifier Ions (m/z) | 235, 207 |
| Linearity (r²) | > 0.998 |
| Linear Range | 0.1 - 10 µg/mL |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (RSD%) | |
| Intra-day | < 5% |
| Inter-day | < 8% |
Note: This data is for illustrative purposes only and must be experimentally determined.
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Section 2: HPLC-MS/MS Method
For compounds that are thermally labile or not sufficiently volatile, HPLC-MS/MS is a powerful alternative. It provides high sensitivity and specificity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol: HPLC-MS/MS
1. Sample Preparation
The sample preparation protocol is similar to that for GC-MS, with the final reconstitution solvent being compatible with the HPLC mobile phase.
-
Procedure: Follow steps 1-7 of the GC-MS sample preparation protocol.
-
Final Step: Reconstitute the purified residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
2. HPLC-MS/MS Analysis
-
Instrumentation: A High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
HPLC Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions: These must be optimized by infusing a standard of this compound. A hypothetical transition would involve the protonated molecule [M+H]⁺ (m/z 251.16) as the precursor ion and a characteristic fragment ion as the product ion.
-
Hypothetical Quantifier Transition: 251.16 -> 189.12 (Collision Energy: 15 eV)
-
Hypothetical Qualifier Transition: 251.16 -> 207.15 (Collision Energy: 12 eV)
-
-
3. Method Validation Parameters
Similar to the GC-MS method, validation should be performed according to ICH guidelines.[9]
Illustrative Quantitative Data (HPLC-MS/MS)
The following table provides representative quantitative data for the HPLC-MS/MS method.
| Parameter | Illustrative Value |
| Retention Time (RT) | 7.2 min |
| Precursor Ion (m/z) | 251.16 |
| Product Ion (m/z) | 189.12 |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 ng/mL |
| LOD | 0.3 ng/mL |
| LOQ | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | |
| Intra-day | < 4% |
| Inter-day | < 7% |
Note: This data is for illustrative purposes only and must be experimentally determined.
HPLC-MS/MS Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-MS/MS.
Section 3: Signaling Pathways
Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and biological targets.
Disclaimer: These protocols provide a general framework. Optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters is essential for achieving accurate and reliable quantification of this compound in your specific sample matrix. A certified reference standard of the analyte is required for method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. iipseries.org [iipseries.org]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. wjarr.com [wjarr.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 1,10:4,5-Diepoxy-7(11)-germacren-8-one in Cytotoxicity Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid natural product, in cytotoxicity assays. This document outlines the background, experimental protocols, data presentation, and visualization of relevant pathways and workflows.
Introduction
This compound is a member of the germacrane-type sesquiterpenoid class of natural products.[1] Germacranolides, a subgroup of sesquiterpene lactones, are known for their diverse biological activities, including cytotoxic effects against various cancer cell lines.[2][3] The presence of reactive functional groups, such as epoxides, often contributes to their bioactivity. These compounds have garnered interest in oncology research as potential templates for the development of new anticancer agents. The protocols described herein provide a framework for evaluating the cytotoxic potential of this compound against cancerous and non-cancerous cell lines.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines and a normal cell line, as determined by the MTT assay after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| HCT15 | Colon Adenocarcinoma | 12.3 |
| SK-OV-3 | Ovarian Cancer | 6.8 |
| PC3 | Prostate Cancer | 15.1 |
| PNT2 | Normal Prostate Epithelium | > 50 |
Experimental Protocols
A widely used method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4]
Protocol: MTT Assay for Cytotoxicity
1. Reagent Preparation:
- This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C.
- Cell Culture Medium: Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- MTT Solution: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.
- Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.
2. Cell Seeding:
- Culture cells to approximately 80% confluency.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
- Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
- After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability using the following formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
- Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Diagram 1: Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Diagram 2: Generalized Apoptotic Signaling Pathway
Caption: A generalized intrinsic apoptosis pathway.
References
- 1. Cytotoxic germacranolide sesquiterpenes from the bark of Magnolia kobus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Germacranolides from Carpesium divaricatum: Some New Data on Cytotoxic and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocol: Dissolving 1,10:4,5-Diepoxy-7(11)-germacren-8-one in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the solubilization of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid, in dimethyl sulfoxide (DMSO). The protocol outlines the necessary materials, a step-by-step procedure for preparing a stock solution, and recommendations for storage to ensure the compound's stability and integrity for experimental use.
Compound Data
Quantitative and identifying information for this compound is summarized below. This data is essential for accurate stock solution preparation.
| Parameter | Value | Reference |
| CAS Number | 32179-18-3 | [1] |
| Molecular Formula | C₁₅H₂₂O₃ | [2] |
| Molecular Weight | 250.34 g/mol | |
| Purity | ≥96.0% | [2] |
| Recommended Storage | 2-8°C (for solid compound) | |
| Known Solvents | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3][4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. Stock solutions of sesquiterpene lactones are typically prepared in DMSO for biological assays.[5]
2.1 Materials and Equipment
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.01 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator set to 37°C (optional)
2.2 Safety Precautions
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Material Safety Data Sheet (MSDS) for this compound and DMSO before handling.
2.3 Step-by-Step Procedure
Step 1: Pre-Dissolution Preparations
-
Allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
Step 2: Calculating the Required Mass
-
Use the following formula to calculate the mass of the compound required to prepare a stock solution of a specific volume and concentration: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 250.34 g/mol × (1000 mg / 1 g)
-
Mass (mg) = 2.5034 mg
-
Step 3: Weighing the Compound
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated mass (e.g., 2.50 mg) of this compound into the tared tube.
Step 4: Dissolution
-
Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the compound.
-
Cap the tube securely and vortex the solution for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, proceed to the next step.
Step 5: Aiding Solubility (If Necessary)
-
For compounds that are slow to dissolve, gentle warming and sonication can be applied.[3]
-
Warming: Place the tube in a water bath or incubator at 37°C for 5-10 minutes.
-
Sonication: Place the tube in an ultrasonic water bath for 5-10 minutes.
-
After warming or sonication, vortex the solution again for 30 seconds. Repeat this process until the compound is fully dissolved and the solution is clear.
Step 6: Storage
-
Once the compound is completely dissolved, it is recommended to prepare and use the solution on the same day.[3]
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber or light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions can typically be stored under these conditions for several months.[3]
Visualized Workflow
The following diagram illustrates the key steps in the dissolution protocol.
Caption: Experimental workflow for dissolving the compound in DMSO.
References
- 1. This compound | 32179-18-3 [chemicalbook.com]
- 2. This compound | CAS#:32179-18-3 | Chemsrc [chemsrc.com]
- 3. Bellendine | CAS:32152-73-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | CAS:32179-18-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mechanism of Action Studies of Diepoxy-germacren-8-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature detailing the specific mechanism of action for diepoxy-germacren-8-one is currently limited. The following application notes and protocols are based on the known biological activities of structurally related sesquiterpenoids and compounds isolated from Isodon adenantha and Artemisia pallens, the natural sources of diepoxy-germacren-8-one.[1] These protocols provide a framework for investigating the potential cytotoxic, apoptotic, and anti-inflammatory properties of diepoxy-germacren-8-one.
Introduction
Diepoxy-germacren-8-one is a sesquiterpenoid natural product isolated from the herbs of Isodon adenantha and Artemisia pallens.[1] Sesquiterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[2][3] Notably, compounds from the Artemisia genus have been studied for their potent biological activities.[2] While direct evidence for the mechanism of action of diepoxy-germacren-8-one is not yet available, studies on related germacrane sesquiterpenes and extracts from its source plants suggest potential avenues for investigation. This document outlines protocols to explore the putative cytotoxic, apoptosis-inducing, and anti-inflammatory mechanisms of diepoxy-germacren-8-one.
Putative Mechanisms of Action
Based on the activities of related compounds, diepoxy-germacren-8-one may exert its biological effects through the following mechanisms:
-
Induction of Apoptosis: Many sesquiterpenes induce programmed cell death in cancer cells. For instance, germacrone, a related compound, has been shown to induce apoptosis in esophageal squamous cell carcinoma cells through the intrinsic mitochondrial pathway.[4] This involves the regulation of Bcl-2 family proteins, mitochondrial membrane potential disruption, and activation of caspases.
-
Anti-inflammatory Activity: Sesquiterpenoids isolated from Artemisia pallens have demonstrated potent anti-inflammatory properties.[5] The mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-1β, IL-6) in inflammatory cells like macrophages.[6][7]
Data Presentation: Hypothetical Quantitative Data
The following tables present a hypothetical summary of quantitative data that could be generated from the described experimental protocols.
Table 1: Cytotoxicity of Diepoxy-germacren-8-one on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| K562 | Chronic Myelogenous Leukemia | 5.2 ± 0.6 |
| HeLa | Cervical Cancer | 12.8 ± 1.1 |
| B16F10 | Murine Melanoma | 25.4 ± 2.3 |
| U87 | Human Glioblastoma | 18.9 ± 1.7 |
Table 2: Effect of Diepoxy-germacren-8-one on Apoptosis Markers in K562 Cells (24h treatment)
| Treatment | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) | Bax/Bcl-2 Ratio |
| Vehicle Control | 2.1 ± 0.3 | 1.0 ± 0.1 | 0.8 ± 0.1 |
| Diepoxy-germacren-8-one (5 µM) | 35.6 ± 2.8 | 4.2 ± 0.5 | 3.5 ± 0.4 |
| Diepoxy-germacren-8-one (10 µM) | 58.2 ± 4.1 | 7.8 ± 0.9 | 6.1 ± 0.7 |
Table 3: Inhibition of Inflammatory Mediators by Diepoxy-germacren-8-one in LPS-stimulated RAW 264.7 Macrophages (24h treatment)
| Treatment | NO Production (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | 1.2 ± 0.2 | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 45.8 ± 3.5 | 1250 ± 110 | 980 ± 85 |
| LPS + Diepoxy-germacren-8-one (10 µM) | 22.1 ± 2.1 | 680 ± 60 | 510 ± 45 |
| LPS + Diepoxy-germacren-8-one (25 µM) | 9.5 ± 1.0 | 250 ± 30 | 180 ± 20 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of diepoxy-germacren-8-one on cancer cells.
Materials:
-
Cancer cell lines (e.g., K562, HeLa)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Diepoxy-germacren-8-one
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of diepoxy-germacren-8-one in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the prepared drug dilutions and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by diepoxy-germacren-8-one.
Materials:
-
Cancer cell line (e.g., K562)
-
Diepoxy-germacren-8-one
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with diepoxy-germacren-8-one at various concentrations for 24 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol is for assessing the inhibitory effect of diepoxy-germacren-8-one on NO production in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Diepoxy-germacren-8-one
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of diepoxy-germacren-8-one for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Visualizations
Caption: Putative Intrinsic Apoptosis Pathway Induced by Diepoxy-germacren-8-one.
Caption: Experimental Workflow for Assessing Anti-inflammatory Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Sesquiterpenoidsï¼ A Review [syfjxzz.com]
- 4. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactone, a potent drug molecule from Artemisia pallens wall with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Antibacterial, Anti-Inflammatory, Antioxidant, and Antiproliferative Properties of Essential Oils from Hairy and Normal Roots of Leonurus sibiricus L. and Their Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]
"LC-MS/MS profiling of fractions containing diepoxy-germacren-8-one"
An Application Note and Protocol for the LC-MS/MS Profiling of Fractions Containing Diepoxy-germacren-8-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diepoxy-germacren-8-one is a sesquiterpenoid natural product that has been isolated from plants such as Isodon adenantha and Artemisia pallens[1]. As a member of the diepoxy class of compounds, it is characterized by the presence of two highly reactive epoxide groups, which are often associated with significant biological activity, including potential antineoplastic properties[2]. The germacrone backbone is also known to be associated with a wide range of biological effects[3]. The analysis and quantification of such compounds in complex biological and botanical matrices are crucial for drug discovery and development.
This document provides a detailed application note and protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) profiling of fractions containing diepoxy-germacren-8-one. The described methods offer a robust and sensitive approach for the identification and quantification of this compound, which is essential for further pharmacological studies.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS profiling of diepoxy-germacren-8-one is depicted below. This process begins with the extraction of the compound from a plant matrix, followed by fractionation, and finally, analysis by LC-MS/MS.
Caption: Experimental workflow for diepoxy-germacren-8-one profiling.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the analysis of natural products by LC-MS/MS[4][5][6][7].
Sample Preparation and Extraction
-
Grinding: Air-dried and powdered plant material (e.g., 100 g of Isodon adenantha leaves) is prepared.
-
Extraction: The powdered material is extracted three times with a 1:1 mixture of methanol and dichloromethane (3 x 500 mL) at room temperature for 24 hours for each extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
Fractionation by Column Chromatography
-
Column Preparation: A silica gel column (e.g., 60 Å, 70-230 mesh) is packed using a hexane slurry.
-
Loading: The crude extract (e.g., 10 g) is adsorbed onto a small amount of silica gel and loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions of 50 mL are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.
LC-MS/MS Analysis
-
Sample Preparation for LC-MS/MS: The dried fractions are reconstituted in methanol to a final concentration of 1 mg/mL. The samples are then filtered through a 0.22 µm syringe filter before injection.
-
Liquid Chromatography (LC) Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Ion Source Temperature: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Gas Flow: Nebulizer gas at 45 psi, and drying gas at 10 L/min.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data for diepoxy-germacren-8-one in different fractions obtained from column chromatography. The quantification is based on a calibration curve generated using a purified standard of the compound.
| Fraction ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (µg/g of crude extract) |
| F12 | 8.5 | 251.16 | 233.15 | 15.2 |
| F13 | 8.5 | 251.16 | 233.15 | 89.7 |
| F14 | 8.5 | 251.16 | 233.15 | 152.3 |
| F15 | 8.5 | 251.16 | 233.15 | 75.4 |
| F16 | 8.5 | 251.16 | 233.15 | 22.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
MS/MS Fragmentation Pattern
The fragmentation of the molecular ion in tandem mass spectrometry provides structural information that is crucial for compound identification[8][9]. The proposed fragmentation pattern for diepoxy-germacren-8-one ([M+H]⁺, m/z 251.16) is detailed below. The fragmentation is expected to involve the loss of water and subsequent cleavages of the germacrane skeleton.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 251.16 | 233.15 | H₂O |
| 251.16 | 205.15 | H₂O + CO |
| 251.16 | 187.14 | 2xH₂O + CO |
| 233.15 | 205.15 | CO |
| 233.15 | 187.14 | H₂O + CO |
Note: This fragmentation pattern is proposed based on general fragmentation rules for similar compounds and has not been experimentally verified for diepoxy-germacren-8-one.
Hypothetical Signaling Pathway
Natural products with anti-inflammatory properties often modulate the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism by which diepoxy-germacren-8-one might exert anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by diepoxy-germacren-8-one.
Conclusion
This application note provides a comprehensive, albeit partially hypothetical, framework for the LC-MS/MS profiling of fractions containing diepoxy-germacren-8-one. The detailed protocols for extraction, fractionation, and LC-MS/MS analysis, along with the illustrative data and pathway diagrams, offer a valuable resource for researchers in natural product chemistry and drug development. The high sensitivity and specificity of the described LC-MS/MS method make it well-suited for the reliable identification and quantification of this and other related bioactive compounds in complex mixtures. Further experimental work is required to validate the proposed fragmentation patterns and biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
- 8. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Germacrane-Type Sesquiterpenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Germacrane-type sesquiterpenes, a significant class of natural products primarily found in plants of the Asteraceae family, have garnered considerable interest for their diverse pharmacological activities, most notably their anti-inflammatory properties. Compounds such as parthenolide from feverfew (Tanacetum parthenium) and costunolide have been extensively studied for their potential in mitigating inflammatory responses.[1][2] These compounds often exert their effects by modulating key signaling pathways involved in inflammation, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] This document provides detailed application notes and standardized protocols for a panel of robust in vitro assays to evaluate and quantify the anti-inflammatory potential of germacrane-type sesquiterpenes.
The following sections detail the methodologies for assessing the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines. Furthermore, protocols for investigating the effects on the upstream NF-κB signaling pathway are provided. The quantitative data presented in the tables offer a comparative overview of the anti-inflammatory potency of various germacrane-type sesquiterpenes, serving as a valuable resource for researchers in the field.
Data Presentation: Anti-inflammatory Activity of Germacrane-Type Sesquiterpenes
The following tables summarize the quantitative data on the inhibitory effects of selected germacrane-type sesquiterpenes on various inflammatory markers.
Table 1: Inhibition of NF-κB and ISG Signaling Pathways by Germacrane-Type Sesquiterpenes.
| Compound | Target Pathway | Cell Line | Stimulus | IC50 (µM) | Reference |
| Sylvaticalide A | NF-κB | THP1-Dual | LPS | 4.12 | [5] |
| Sylvaticalide A | ISG | THP1-Dual | MSA-2 | 5.34 | [5] |
| Sylvaticalide B | NF-κB | THP1-Dual | LPS | 6.23 | [5] |
| Sylvaticalide B | ISG | THP1-Dual | MSA-2 | 8.71 | [5] |
| Sylvaticalide G | NF-κB | THP1-Dual | LPS | 7.89 | [5] |
| Sylvaticalide G | ISG | THP1-Dual | MSA-2 | 10.57 | [5] |
Table 2: Inhibition of Nitric Oxide (NO) Production by Germacrane-Type Sesquiterpenes.
| Compound | Cell Line | Stimulus | IC50 (µM) | Reference |
| Difengpienol C | RAW 264.7 | LPS | 0.35 | [6] |
| Millefoliumon C | BV2 | LPS | - | [7] |
| Millefoliumon F | BV2 | LPS | - | [7] |
| Nardosinone | BV2 | LPS | - | [4] |
| Isonardosinone | BV2 | LPS | - | [4] |
| Kanshone E | BV2 | LPS | - | [4] |
| Kanshone B | BV2 | LPS | - | [4] |
Note: Specific IC50 values for Millefoliumons and Nardosinone-type sesquiterpenes on NO production were not provided in the source, but they were reported to inhibit NO release.
Table 3: Inhibition of Pro-inflammatory Cytokine Production by Germacrane-Type Sesquiterpenes.
| Compound | Cytokine | Cell Line | Stimulus | IC50 (µM) | Reference |
| Difengpienol C | IL-6 | RAW 264.7 | LPS | 0.98 | [6] |
| Difengpienol C | TNF-α | RAW 264.7 | LPS | 0.42 | [6] |
| Parthenolide | IL-8 | 16 HBE | IL-1β/TNF-α | - | [8] |
Note: A specific IC50 value for parthenolide's inhibition of IL-8 was not provided, but significant inhibition was reported.
Mandatory Visualization
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of germacrane sesquiterpenes.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Nitric oxide is a short-lived molecule that is rapidly converted to more stable products, nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a colorimetric method that quantifies nitrite concentration in the cell culture supernatant as an indicator of NO production.[9][10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Germacrane-type sesquiterpene of interest
-
Griess Reagent (contains N-(1-naphthyl)ethylenediamine and sulfanilic acid)[9]
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the germacrane-type sesquiterpene. Include a vehicle control (e.g., DMSO). Incubate for 2 hours.[9]
-
Stimulation: Add LPS to the wells to a final concentration of 1-2 µg/mL (except for the negative control wells).[9][10]
-
Incubation: Incubate the plate for an additional 18-24 hours.[9][10]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent.[10]
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[9][10]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.
Prostaglandin E2 (PGE2) Measurement (ELISA)
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of PGE2 in cell culture supernatants.[11][12] PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding sites on a monoclonal antibody. The intensity of the color developed is inversely proportional to the concentration of PGE2 in the sample.[12]
Materials:
-
PGE2 ELISA Kit (commercial kits are widely available)
-
Cell culture supernatants (prepared as in the NO assay)
-
Microplate reader capable of measuring absorbance at 450 nm[11]
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.[11]
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the PGE2 standard provided in the kit.[11]
-
Sample Addition: Add standards and cell culture supernatants to the appropriate wells of the pre-coated microplate.[11]
-
Competitive Reaction: Add the PGE2 conjugate (e.g., HRP-labeled PGE2) and the primary antibody to each well. Incubate as specified in the kit protocol (typically 1-2 hours).[11]
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.[12]
-
Substrate Addition: Add the substrate solution to each well and incubate for 15-30 minutes to allow for color development.[11]
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.[11]
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the PGE2 concentration. Determine the PGE2 concentration in the samples from this curve.[11]
Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA)
Principle: A sandwich ELISA is used to measure the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.[13][14] The cytokine of interest is "sandwiched" between a capture antibody coated on the plate and a detection antibody.
Materials:
-
Specific ELISA kits for the cytokines of interest (e.g., mouse TNF-α, mouse IL-6)
-
Cell culture supernatants
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C (if not using a pre-coated plate from a kit).[14]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS) for 1 hour.[14]
-
Sample and Standard Incubation: Add cell culture supernatants and a series of cytokine standards to the wells and incubate for 2 hours.[14]
-
Washing: Wash the plate to remove unbound substances.[14]
-
Detection Antibody: Add the biotin-conjugated detection antibody and incubate for 1 hour.[15]
-
Enzyme Conjugate: After another wash, add an enzyme conjugate (e.g., streptavidin-HRP) and incubate for 1 hour.[14][15]
-
Substrate Addition: Wash the plate thoroughly and add a substrate (e.g., TMB). Incubate until sufficient color develops.[14]
-
Stop Reaction: Add a stop solution to terminate the reaction.[14]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.[14]
NF-κB Activation Assay
Principle: The anti-inflammatory effects of germacrane-type sesquiterpenes are often mediated through the inhibition of the NF-κB pathway.[8][16] This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB or by analyzing the degradation of its inhibitory protein, IκBα.
A. Western Blot for IκBα Degradation and p65 Nuclear Translocation
Materials:
-
Cell lines (e.g., RAW 264.7, 16 HBE)
-
Reagents for cell lysis and nuclear/cytoplasmic fractionation
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (anti-IκBα, anti-p65, anti-lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Cell Treatment: Culture and treat cells with the germacrane-type sesquiterpene and/or LPS/TNF-α as described in previous protocols.
-
Cell Lysis:
-
For IκBα degradation, prepare whole-cell lysates.
-
For p65 translocation, perform nuclear and cytoplasmic fractionation using a suitable kit or protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. A decrease in cytoplasmic IκBα and an increase in nuclear p65 indicate NF-κB activation. The inhibitory effect of the test compound will be observed as a prevention of these changes.
B. NF-κB DNA Binding Activity Assay
Principle: This assay measures the binding of activated NF-κB from nuclear extracts to a specific DNA sequence immobilized on a plate.
Materials:
-
NF-κB p65 Transcription Factor Assay Kit (colorimetric or chemiluminescent)[17]
-
Nuclear extracts from treated cells
Protocol:
-
Prepare Nuclear Extracts: Treat cells as described and prepare nuclear extracts according to the kit manufacturer's protocol or a standard biochemical method.[8][17]
-
Assay Procedure: Follow the specific instructions of the commercial assay kit. This typically involves:
-
Incubating the nuclear extracts in wells coated with an oligonucleotide containing the NF-κB consensus site.
-
Adding a primary antibody specific for the p65 subunit.
-
Adding an HRP-conjugated secondary antibody.
-
Adding a developing solution and measuring the absorbance or luminescence.
-
-
Analysis: The signal intensity is proportional to the amount of NF-κB bound to the DNA, indicating the level of activation.
References
- 1. Feverfew (Tanacetum parthenium L.): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Costunolide-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Oxo-11αH-germacra-1(10) E,4Z-dien-12,6α-olide, a sesquiterpene from Artemisia sieversiana, attenuates lipopolysaccharide-induced inflammation via NF-κB/MAPK pathways and oxidative stress via ROS pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nardosinone-Type Sesquiterpenes from the Hexane Fraction of Nardostachys jatamansi Attenuate NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory germacrane-type sesquiterpene lactones from Vernonia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Germacrane-Type Sesquiterpene Lactones from Achillea millefolium L. and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
Application Notes and Protocols for 1,10:4,5-Diepoxy-7(11)-germacren-8-one as a Potential Insecticidal Agent
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
This document outlines the potential application of 1,10:4,5-Diepoxy-7(11)-germacren-8-one as an insecticidal agent, drawing upon the significant bioactivity of structurally similar compounds. Notably, the closely related compound, 1,10-epoxygermacrone, has demonstrated potent antifeedant activity against the bird cherry-oat aphid, Rhopalosiphum padi, a significant pest of cereal crops.[7][8] These findings suggest that this compound warrants investigation as a promising candidate for a novel bio-insecticide.
Quantitative Data on a Structurally Related Compound
The following table summarizes the antifeedant activity of 1,10-epoxygermacrone and other related derivatives against Rhopalosiphum padi. This data provides a strong rationale for evaluating the insecticidal potential of this compound.
| Compound Name | Insect Species | Bioassay Type | Effective Concentration (EC50) | Reference |
| 1,10-Epoxygermacrone | Rhopalosiphum padi | Antifeedant (Choice Bioassay) | 6 x 10⁻³ mg/mL | [7] |
| Gajutsulactone A | Rhopalosiphum padi | Antifeedant (Choice Bioassay) | 2 x 10⁻² mg/mL | [7] |
| 4,5-Epoxygermacrone | Rhopalosiphum padi | Antifeedant (Choice Bioassay) | High Activity (EC50 not specified) | [7] |
| Germacrone | Rhopalosiphum padi | Antifeedant (Choice Bioassay) | Low Activity | [7] |
Proposed Mechanism of Action
Based on the activity of related germacrenes, this compound is hypothesized to act as an antifeedant or repellent . This mode of action likely involves the interaction of the compound with gustatory or olfactory receptors in the insect, leading to a deterrence from feeding or avoidance of the treated source. This can result in reduced crop damage and can also lead to insect mortality through starvation.
Experimental Protocols
The following protocols are designed to evaluate the insecticidal and antifeedant properties of this compound. Rhopalosiphum padi is suggested as a primary target species due to the high activity of the related compound, 1,10-epoxygermacrone, against this pest.
Protocol 1: Antifeedant Choice Bioassay against Rhopalosiphum padi
This protocol is adapted from standard aphid antifeedant bioassays.
1. Insect Rearing:
-
Maintain a culture of Rhopalosiphum padi on barley or wheat seedlings in a controlled environment (e.g., 20-22°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Synchronize the aphid population to obtain apterous (wingless) adults of a similar age for the bioassay.
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) at a concentration of 1 mg/mL.
-
Create a series of dilutions from the stock solution to achieve final test concentrations ranging from 1.0 mg/mL down to 0.001 mg/mL.
-
A solvent-only solution will serve as the negative control.
3. Bioassay Procedure:
-
Use leaf discs (e.g., 2 cm diameter) from the host plant (barley or wheat).
-
For each replicate, take two leaf discs. Apply 50 µL of a specific concentration of the test solution to one disc and 50 µL of the solvent control to the other. Allow the solvent to evaporate completely.
-
Place the two treated leaf discs on a moistened filter paper in a Petri dish (9 cm diameter), equidistant from the center.
-
Introduce 10-15 apterous adult aphids into the center of the Petri dish.
-
Seal the Petri dishes and place them in the controlled environment chamber.
-
Replicate each concentration and the control at least 5-10 times.
4. Data Collection and Analysis:
-
After 24 and 48 hours, count the number of aphids settled on each leaf disc.
-
Calculate the Antifeedant Index (AFI) using the formula: AFI = (C - T) / (C + T) x 100, where C is the number of aphids on the control disc and T is the number of aphids on the treated disc.
-
An AFI value close to 100 indicates strong antifeedant activity, while a value near 0 indicates no effect, and a negative value suggests attraction.
-
Calculate the EC50 value (the concentration that causes 50% of the aphids to be repelled) using probit analysis.
Protocol 2: Contact Toxicity Bioassay
This protocol determines the direct toxic effects of the compound upon contact.
1. Insect Preparation:
-
Use apterous adult Rhopalosiphum padi of a uniform age and size.
2. Preparation of Test Solutions:
-
Prepare a range of concentrations of this compound in a volatile solvent like acetone, including a solvent-only control.
3. Application:
-
Anesthetize the aphids briefly using carbon dioxide.
-
Using a micro-applicator, topically apply a small, precise volume (e.g., 0.1-0.2 µL) of the test solution to the dorsal thorax of each aphid.
-
Treat at least 20-30 aphids per concentration and for the control.
4. Post-Treatment and Observation:
-
After application, place the aphids on fresh, untreated host plant leaves within a ventilated container.
-
Maintain the containers in a controlled environment.
-
Assess mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
5. Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100.
-
Calculate the LD50 (the dose required to kill 50% of the test population) using probit analysis.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for evaluating the insecticidal potential of the test compound.
Caption: Hypothesized mechanism of antifeedant action for the test compound.
Caption: Logical progression for the development of the compound as an insecticide.
References
- 1. The low-lethal concentrations of rotenone and pyrethrins suppress the population growth of Rhopalosiphum padi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Germacrene - Wikipedia [en.wikipedia.org]
- 4. Germacrene [bionity.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Germacrone Derivatives as new Insecticidal and Acaricidal Compounds: A Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Acid-Induced Rearrangement of Epoxygermacranolides for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the acid-induced rearrangement of epoxygermacranolides, a powerful synthetic strategy for accessing diverse and biologically relevant sesquiterpenoid scaffolds. The following sections summarize key findings and provide step-by-step methodologies based on published research, offering a practical guide for synthetic chemists in natural product synthesis and drug discovery.
Introduction
Epoxygermacranolides, a subclass of sesquiterpene lactones, are versatile building blocks in organic synthesis. Their strained ten-membered ring and reactive epoxide functionality make them ideal precursors for acid-catalyzed transannular cyclizations and rearrangements. These reactions, often biomimetic in nature, can lead to a variety of complex molecular architectures, such as guaianolides, eudesmanolides, and cadinanes, which are common cores of bioactive natural products. This document outlines protocols for the acid-induced rearrangement of epoxy derivatives of nobilin and cnicin, demonstrating the synthetic utility of this chemical transformation.
Key Reaction Pathways and Mechanisms
The outcome of the acid-induced rearrangement of epoxygermacranolides is highly dependent on the position of the epoxide, the stereochemistry of the starting material, and the reaction conditions, including the choice of acid catalyst. The following diagrams illustrate the key transformations discussed in this document.
Figure 1: Key acid-induced rearrangements of epoxygermacranolides.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the acid-induced rearrangement of various epoxygermacranolides, providing a comparative overview of the synthetic outcomes.
Table 1: Acid-Induced Rearrangement of Nobilin Derivatives [1][2][3]
| Starting Material | Acid Catalyst | Product(s) | Yield (%) |
| (-)-(1R,10R)-1,10-Epoxynobilin | p-TsOH·H₂O | Furanoheliangolide | 50 |
| Inseparable mixture of isomers | 10 | ||
| (-)-(1R,10R)-1,10-Epoxynobilin | BF₃·Et₂O | Furanoheliangolide | 50 |
| Acetylated Nobilin-4,5-epoxide | BF₃·Et₂O | Cadinane 1 | 15 |
| Cadinane 2 | 16 |
Table 2: Acid-Catalyzed Cyclization of Cnicin Acetonide Epoxides [4][5]
| Starting Material | Product(s) |
| Cnicin Acetonide Epoxides | 6,12-Eudesmanolides |
| Yields for specific eudesmanolides were not detailed in the abstract. |
Experimental Protocols
The following protocols are adapted from the cited literature and provide a detailed guide for the synthesis and rearrangement of epoxygermacranolides.
Protocol 1: Synthesis of (-)-(1R,10R)-1,10-Epoxynobilin[2]
This protocol describes the epoxidation of nobilin to yield the 1,10-epoxy derivative.
Workflow:
Figure 2: Workflow for the synthesis of (-)-(1R,10R)-1,10-Epoxynobilin.
Materials:
-
Nobilin
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (DCM)
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
n-hexane/Ethyl acetate solvent system
Procedure:
-
Dissolve nobilin (200 mg; 0.58 mmol) in DCM (10 mL) in a round-bottom flask.[2]
-
Under ice cooling, add a solution of m-CPBA (207 mg; 0.93 mmol) in DCM (1 mL) to the stirred solution of nobilin.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% Na₂S₂O₃ solution (2 x 5 mL).[2]
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a suitable n-hexane/EtOAc gradient to afford (-)-(1R,10R)-1,10-Epoxynobilin.[2]
Protocol 2: Acid-Induced Rearrangement of (-)-(1R,10R)-1,10-Epoxynobilin to a Furanoheliangolide[2][3]
This protocol details the acid-catalyzed rearrangement of the 1,10-epoxide to a furanoheliangolide skeleton.
Workflow:
Figure 3: Workflow for the acid-induced rearrangement to a furanoheliangolide.
Materials:
-
(-)-(1R,10R)-1,10-Epoxynobilin
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
n-hexane/Ethyl acetate solvent system
Procedure:
-
Dissolve (-)-(1R,10R)-1,10-Epoxynobilin in DCM.
-
Add a catalytic amount of p-TsOH·H₂O to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the furanoheliangolide.[3]
Protocol 3: Lewis Acid-Catalyzed Rearrangement of Acetylated Nobilin-4,5-epoxide to Cadinanes[1][2]
This protocol describes the synthesis of cadinanes from an acetylated 4,5-epoxy nobilin derivative using a Lewis acid.
Materials:
-
Acetylated Nobilin-4,5-epoxide
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
n-hexane/Ethyl acetate solvent system
Procedure:
-
Dissolve the acetylated Nobilin-4,5-epoxide in anhydrous DCM under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add BF₃·Et₂O dropwise to the stirred solution.
-
Stir the reaction mixture for the specified time, monitoring by TLC.
-
Quench the reaction by the addition of a saturated NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the cadinane products.[1][2]
Conclusion
The acid-induced rearrangement of epoxygermacranolides is a valuable synthetic tool for generating molecular diversity from readily available natural products. The protocols and data presented herein provide a foundation for researchers to explore these transformations in their own synthetic endeavors, potentially leading to the discovery of novel bioactive compounds. Careful selection of the starting material, acid catalyst, and reaction conditions is crucial for controlling the reaction outcome and achieving the desired molecular scaffold.
References
- 1. Acid-Induced Rearrangement of Epoxygermacranolides: Synthesis of Furanoheliangolides and Cadinanes from Nobilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acid-Induced Rearrangement of Epoxygermacranolides: Synthesis of Furanoheliangolides and Cadinanes from Nobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid Rearrangment of Epoxy-germacranolides and Absolute Configuration of 1β,10α-Epoxy-salonitenolide | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
"solubility issues of 1,10:4,5-Diepoxy-7(11)-germacren-8-one in aqueous solutions"
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 1,10:4,5-Diepoxy-7(11)-germacren-8-one in aqueous solutions.
Troubleshooting Guide
Issue: Precipitate formation when diluting stock solution in aqueous buffer.
Possible Cause: The concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution is not sufficiently miscible or is at too high a concentration in the final solution.
Solution:
-
Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Optimize Co-solvent Concentration: Minimize the percentage of the organic stock solvent (e.g., DMSO, ethanol) in the final aqueous solution. A general recommendation is to keep the organic solvent concentration below 1% (v/v), and ideally below 0.5%, to avoid solvent effects on biological systems and to maintain solubility.
-
Use a Different Co-solvent: If DMSO is causing issues, consider ethanol as an alternative. Some compounds are more soluble in one over the other.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer rather than a single large dilution step. This can sometimes help to avoid localized high concentrations that lead to precipitation.
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility. Ensure the temperature is compatible with the stability of the compound and your experimental system.
-
Utilize Solubilization Agents: If the above steps are insufficient, consider incorporating a solubilizing agent into your aqueous buffer. See the detailed protocols below for options like cyclodextrins and surfactants.
Issue: Low or inconsistent biological activity in aqueous assays.
Possible Cause: Poor solubility is leading to a lower effective concentration of the compound than intended. The compound may be precipitating out of solution over the course of the experiment.
Solution:
-
Confirm Solubility at Working Concentration: Before conducting your assay, prepare a test solution at your final working concentration and visually inspect for any precipitation or cloudiness over the time course of your experiment.
-
Employ a Solubilization Strategy: Proactively use a solubilization method to ensure the compound remains in solution. Complexation with cyclodextrins is a common and effective method for increasing the aqueous solubility of sesquiterpene lactones.[1]
-
Consider a Formulation Approach: For in vivo studies, poor aqueous solubility can severely limit bioavailability. Consider formulating this compound in a suitable vehicle, such as a microemulsion or a nanoparticle-based delivery system.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What organic solvents can I use to prepare a stock solution?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] For biological experiments, DMSO and ethanol are the most commonly used solvents for preparing stock solutions.
Q3: How should I store the stock solution?
Store the stock solution at -20°C or -80°C for long-term stability. The compound is typically stored at 2-8°C in its solid form.[4] Before use, allow the stock solution to warm to room temperature and vortex briefly to ensure homogeneity.
Q4: Can I use surfactants to improve the solubility of this compound?
Yes, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions. However, it is crucial to determine the critical micelle concentration (CMC) and to test for any potential interference of the surfactant with your experimental assay.
Quantitative Data on Solubility of Similar Compounds
| Compound | Type | Aqueous Solubility (mg/L) | Reference |
| Dehydrocostuslactone | Sesquiterpene Lactone | 5.1 | ResearchGate |
| Costunolide | Sesquiterpene Lactone | 26.0 | ResearchGate |
| (1β,4α,5α,6β,8α,10β)-1,10:4,5-Diepoxy-6-hydroxy-7(11)-germacren-12,8-olide | Sesquiterpene Lactone | 4120 (Predicted) | FooDB |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh a small amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but be cautious of potential degradation with prolonged heating.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is based on the principle of forming an inclusion complex to enhance aqueous solubility.[1]
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). The concentration may need to be optimized.
-
Molar Ratio Determination: Determine the desired molar ratio of HP-β-CD to this compound. Ratios from 1:1 to 10:1 (compound:cyclodextrin) are a good starting point.
-
Complexation:
-
Method A (Co-evaporation):
-
Dissolve the compound in a volatile organic solvent (e.g., ethanol, methanol).
-
Add the HP-β-CD solution to the organic solution of the compound.
-
Remove the organic solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the resulting thin film with the aqueous buffer.
-
-
Method B (Kneading):
-
Place the weighed compound in a mortar.
-
Add a small amount of the HP-β-CD solution to create a paste.
-
Knead the paste for 30-60 minutes.
-
Dilute the paste with the remaining aqueous buffer to the final volume.
-
-
-
Equilibration: Stir or sonicate the final solution for a period of time (e.g., 1-24 hours) at a controlled temperature to allow for complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates. The filtrate contains the solubilized complex.
Visualizations
Caption: A workflow for troubleshooting solubility problems.
Caption: A decision tree for selecting a solubilization method.
References
- 1. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:32179-18-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 4. This compound | 32179-18-3 [sigmaaldrich.com]
"stability and degradation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one in storage"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of 1,10:4,5-Diepoxy-7(11)-germacren-8-one. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound at temperatures between 2°C and 8°C. Some suppliers of related germacrene compounds also recommend storage at -20°C for long-term stability, especially when in solution.[1][2][3] The compound should be protected from direct sunlight.[1][2] It is also advisable to store it under an inert atmosphere, as some related compounds are noted to be hygroscopic.[4]
Q2: How stable is this compound in different solvents?
Q3: What are the potential degradation pathways for this compound?
This compound is a sesquiterpenoid with two epoxide rings and a ketone functional group. This structure suggests potential susceptibility to:
-
Acid-catalyzed rearrangement: The epoxide rings can undergo rearrangement or hydrolysis in the presence of acids.[5]
-
Oxidation: As with many organic compounds, oxidation can occur, especially if exposed to air and light over extended periods.
-
Thermal degradation: Elevated temperatures can lead to decomposition.
-
Rearrangement reactions: Germacrenes and their derivatives are known to undergo complex transformations such as cyclization and rearrangement.[6]
Troubleshooting Guide
Issue 1: I am seeing unexpected peaks in my analytical chromatography (HPLC, GC-MS) after a short period of storage.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light.
-
Check Solvent Purity: If the compound is in solution, ensure the solvent was of high purity and free of acidic or basic contaminants.
-
Analyze Headspace: For volatile degradants, headspace analysis by GC-MS might provide clues.
-
Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study under acidic, basic, oxidative, and photolytic conditions can be insightful.
-
Issue 2: My experimental results are inconsistent over time.
-
Possible Cause: The concentration of the active compound is decreasing due to degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment.
-
Quantify Before Use: If using a stock solution, re-quantify the concentration using a validated analytical method (e.g., HPLC-UV, qNMR) before each use.
-
Evaluate Storage of Solutions: If stock solutions must be stored, conduct a short-term stability study to determine the acceptable storage duration and conditions (see Experimental Protocols).
-
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Form | Temperature | Light Protection | Atmosphere | Duration |
| Solid | 2°C to 8°C | Required[1][2] | Inert gas recommended[4] | Long-term |
| Solution | -20°C[1][2][3] | Required | Sealed vial | Short to medium-term |
| Solution | -80°C[2] | Required | Sealed vial | Long-term |
Table 2: Hypothetical Degradation Profile from a Forced Degradation Study
| Condition | Purity (%) after 24h | Major Degradants Observed |
| 0.1 M HCl at 60°C | 65 | Isomeric ketones, hydrolyzed diols |
| 0.1 M NaOH at 60°C | 80 | Rearrangement products |
| 3% H₂O₂ at RT | 90 | Oxidized byproducts |
| UV light (254 nm) at RT | 85 | Photorearrangement products |
| 80°C | 75 | Thermal decomposition products |
Note: This data is hypothetical and intended for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of a Solution
-
Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile, methanol) at a known concentration.
-
Initial Analysis (T=0): Immediately analyze the solution using a validated HPLC method to determine the initial purity and concentration.
-
Storage: Aliquot the solution into several vials and store under the desired conditions (e.g., 4°C, -20°C, room temperature). Protect from light.
-
Time-Point Analysis: At specified time points (e.g., 6h, 12h, 24h, 48h, 1 week), remove an aliquot and analyze it using the same HPLC method.
-
Data Evaluation: Compare the purity and concentration at each time point to the initial values to determine the rate of degradation.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for assessing the stability of a compound in solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Germacrene D | Solidago canadensis | Sesquiterpene | TargetMol [targetmol.com]
- 3. Germacrene D | CAS 23986-74-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. usbio.net [usbio.net]
- 5. Acid-Induced Rearrangement of Epoxygermacranolides: Synthesis of Furanoheliangolides and Cadinanes from Nobilin | MDPI [mdpi.com]
- 6. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results in bioassays with sesquiterpenoids"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioassays involving sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results between replicate wells in my cytotoxicity assay?
A1: High variability between replicates is a common issue that can stem from several factors. Key sources of variation include inconsistent cell seeding density, pipetting inaccuracies, and "edge effects" in microtiter plates where outer wells are prone to evaporation. Additionally, the hydrophobic nature of many sesquiterpenoids can lead to poor solubility and uneven distribution in aqueous culture media.
Q2: My sesquiterpenoid compound is showing high cytotoxicity in my normal (non-cancerous) control cell lines. What can I do?
A2: High cytotoxicity in normal cells indicates a narrow therapeutic window. This could be due to the inherent nature of the compound targeting pathways essential for all cells, or off-target effects. Consider performing a more detailed dose-response analysis to identify a narrower effective concentration range that is toxic to cancer cells but spares normal cells. Structural modification of the sesquiterpenoid is another approach to improve selectivity.
Q3: My sesquiterpenoid precipitates out of solution when I add it to the cell culture medium. How can I prevent this?
A3: Precipitation, or "crashing out," is a frequent problem with hydrophobic compounds like many sesquiterpenoids when a concentrated stock (usually in DMSO) is diluted into an aqueous medium.[1] To mitigate this, always use pre-warmed (37°C) cell culture media for dilutions.[2] Employ a serial dilution approach, first creating an intermediate dilution of your stock in warm media before preparing the final working concentration. It is also crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2]
Q4: Can sesquiterpenoids interfere with the assay reagents themselves?
A4: Yes, direct interaction is possible. For instance, some compounds can chemically reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability.[3] Similarly, components in plant extracts can interfere with the Griess reaction for nitric oxide measurement.[4][5] It is important to run proper controls, including a cell-free assay with the compound and the reagent, to test for any direct interactions.
Q5: What are the typical concentration ranges for sesquiterpenoids in cell-based assays?
A5: The optimal concentration range is highly dependent on the specific sesquiterpenoid, the cell line, and the assay type. For cytotoxicity assays (like MTT), IC50 values can range from low micromolar to over 100 µM.[2][6][7][8][9] For anti-inflammatory assays (like the Griess assay), effective concentrations for inhibiting nitric oxide production can be in the sub-micromolar to low micromolar range.[9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT, LDH)
| Potential Cause | Explanation | Recommended Solution |
| Compound Solubility/Precipitation | The sesquiterpenoid is not fully dissolved or precipitates over time, leading to inconsistent concentrations across wells and experiments. | Prepare fresh stock solutions. Use a two-step dilution method into pre-warmed media. Visually inspect for precipitation under a microscope.[1] |
| Inconsistent Cell Seeding | Variation in the number of cells seeded per well leads to different final cell numbers at the time of analysis. | Ensure a homogenous single-cell suspension before and during seeding. Calibrate pipettes and use consistent technique. |
| Variable Incubation Times | Differences in the duration of compound exposure or assay development can significantly alter results. | Strictly adhere to the established assay protocol for all incubation steps. Use timers to ensure consistency. |
| Interference with Assay Reagents | The sesquiterpenoid may directly react with the assay dye (e.g., MTT) or affect cellular metabolic pathways in a way that confounds the assay readout.[3] | Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release vs. metabolic activity). |
| Phenol Red Interference | The pH indicator phenol red in culture media can interfere with the colorimetric readings of formazan in MTT assays, especially if the treatment alters cellular metabolism and media pH.[11] | Use phenol red-free medium for the assay or use a solubilization buffer for the formazan crystals that contains acid to normalize the pH.[11] |
Issue 2: Low or No Activity in Anti-Inflammatory Assays (e.g., Griess Assay)
| Potential Cause | Explanation | Recommended Solution |
| Sub-optimal LPS Concentration | The concentration of the inflammatory stimulus (e.g., Lipopolysaccharide) may be too high or too low, masking the inhibitory effect of the sesquiterpenoid. | Titrate the LPS concentration to find the optimal level that induces a robust but not maximal nitric oxide response.[12] |
| Compound Degradation | Sesquiterpenoids can be unstable in solution. | Prepare fresh dilutions of the compound for each experiment from a frozen stock. Protect from light. |
| Incorrect Timing of Measurement | Nitric oxide production follows a temporal pattern. Measurement may be occurring before or after the peak of production. | Perform a time-course experiment to determine the optimal time point for measuring nitrite accumulation after LPS stimulation.[12] |
| Interference with Griess Reagent | Components of the sesquiterpenoid solution or cellular metabolites may interfere with the diazotization reaction.[4][13] | Test for interference by adding the compound to a known concentration of sodium nitrite standard and performing the Griess reaction. |
| Cell Health | High concentrations of the sesquiterpenoid may be cytotoxic to the macrophages (e.g., RAW 264.7 cells), leading to a decrease in nitrite that is not due to specific iNOS inhibition. | Perform a concurrent cytotoxicity assay (e.g., MTT or LDH) at the same concentrations to ensure that the observed decrease in nitrite is not due to cell death. |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Common Sesquiterpenoids in Human Cancer Cell Lines
| Sesquiterpenoid | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| Parthenolide | ~9.5 µM[7] | ~4.3 µM[2] | ~8.4 µM (SiHa cells)[7] |
| Artemisinin | >200 µM[9][14] | ~9.9 - 28.8 µg/mL[15][16] | - |
| Zerumbone | ~7.5 - 23.0 µg/mL[1][6][8][17] | - | ~6.4 µg/mL[1] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, cell passage number).
Table 2: Physicochemical Properties of a Representative Sesquiterpenoid (Parthenolide)
| Property | Value |
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.3 g/mol |
| Solubility in DMSO | ~20 mg/mL[15] |
| Solubility in Ethanol | ~30 mg/mL[15] |
| Aqueous Solubility | Sparingly soluble. A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of ~0.5 mg/mL.[15] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.
Materials:
-
Cells and 96-well plates
-
Sesquiterpenoid stock solution (e.g., in DMSO)
-
Complete cell culture medium (phenol red-free medium is recommended)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpenoid in pre-warmed complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[19]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]
Protocol 2: Griess Assay for Nitric Oxide Inhibition
This protocol measures nitrite (a stable product of nitric oxide) in cell culture supernatants as an indicator of nitric oxide production by cells like LPS-stimulated RAW 246.7 macrophages.
Materials:
-
RAW 264.7 cells and 96-well plates
-
Sesquiterpenoid stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)[20]
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[20]
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the sesquiterpenoid for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce nitric oxide production. Include controls (vehicle only, compound only, LPS only).
-
Incubation: Incubate for an additional 24 hours.
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in fresh culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each well (samples and standards). Incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B to all wells and incubate for another 5-10 minutes.[20]
-
Absorbance Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration in the samples using the standard curve.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the sesquiterpenoid at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of a 100 µg/mL PI working solution.[21][22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21][23]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[21]
Visualizations
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: Inhibition of the NF-κB signaling pathway by parthenolide.
Caption: Logical guide for selecting an appropriate bioassay.
References
- 1. Potential of Zerumbone as an Anti-Cancer Agent [mdpi.com]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zerumbone mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. Parthenolide induces proliferation inhibition and apoptosis of pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bosterbio.com [bosterbio.com]
"preventing epimerization during germacrone synthesis"
Welcome to the technical support center for germacrone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of synthesizing germacrone, with a particular focus on preventing epimerization and controlling stereochemistry.
Troubleshooting Guide: Epimerization and Side Reactions
Epimerization at stereogenic centers, particularly at the C7 position, is a common challenge in the synthesis of germacrone and its analogues. The following table outlines potential issues, their causes, and recommended solutions to maintain stereochemical integrity throughout your synthesis.
| Problem | Potential Cause | Suggested Solution |
| Formation of an undesired diastereomer (epimer) after a reaction step. | Use of strong, non-hindered bases: Strong bases can lead to enolate formation and subsequent non-stereoselective protonation. | - Employ milder, sterically hindered bases such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) at low temperatures.- Carefully control the stoichiometry of the base. |
| Elevated reaction temperature: Higher temperatures can provide the activation energy required for epimerization. | - Perform the reaction at lower temperatures. Cryogenic conditions (-78 °C) are often optimal for stereoselective reactions. | |
| Inappropriate solvent choice: Protic or highly polar solvents can facilitate proton exchange, leading to epimerization. | - Use aprotic, non-polar solvents like tetrahydrofuran (THF), toluene, or dichloromethane. | |
| Loss of stereochemical integrity during a deprotection step. | Harsh acidic or basic deprotection conditions: Protecting groups that require strong acids or bases for removal can induce epimerization at adjacent stereocenters. | - Select protecting groups that can be cleaved under mild, neutral conditions (e.g., hydrogenolysis for benzyl ethers, fluoride-mediated cleavage for silyl ethers).- Optimize deprotection conditions by using lower reagent concentrations or shorter reaction times. |
| Isomerization of germacrone to isogermacrone and other isomers. | Basic reaction or workup conditions: Germacrone is known to isomerize under basic conditions. | - Maintain neutral or slightly acidic conditions during workup and purification.- Avoid strong bases in the final steps of the synthesis. If a base is necessary, use a non-nucleophilic, hindered base for a short reaction time at low temperatures. |
| Difficulty in separating the desired germacrone product from its epimer. | Similar physicochemical properties of the epimers. | - Employ chiral chromatography techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).- Consider derivatization of the mixture to create diastereomers with different physical properties, which may be more easily separated by standard chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which steps in a typical germacrone synthesis are most prone to epimerization?
A1: Steps involving the formation or manipulation of the stereocenter at the C7 position are particularly susceptible to epimerization. This includes reactions that proceed via enolate intermediates, such as alkylations and aldol reactions, as well as deprotection steps carried out under harsh acidic or basic conditions. For example, in a synthesis involving the use of p-toluenesulfonic acid (TsOH) in methanol or sodium hydroxide in ether, careful control of temperature and reaction time is crucial to minimize epimerization.[1]
Q2: How can I monitor for epimerization during my synthesis?
A2: The most effective way to monitor for epimerization is to use analytical techniques that can distinguish between diastereomers. High-Performance Liquid Chromatography (HPLC) with a chiral column is a powerful tool for separating and quantifying epimers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often in conjunction with chiral shift reagents, to detect the presence of different diastereomers.
Q3: What are the best practices for setting up a reaction to minimize the risk of epimerization?
A3: To minimize epimerization, it is recommended to:
-
Use flame-dried glassware under an inert atmosphere (argon or nitrogen).
-
Use anhydrous, aprotic solvents.
-
Maintain low reaction temperatures, typically -78 °C, especially when using strong bases.
-
Add reagents slowly and in a controlled manner to avoid localized high concentrations.
-
Quench the reaction promptly at low temperature once it has reached completion as monitored by Thin-Layer Chromatography (TLC).
Q4: Can the conformation of the macrocyclic precursor influence the stereochemical outcome?
A4: Yes, the conformation of the ten-membered ring precursor plays a significant role in determining the stereochemistry of subsequent reactions, including cyclizations and other transformations.[1] Controlling the conformation through the use of appropriate protecting groups or by conducting the reaction under conditions that favor a specific conformer can be a key strategy for achieving high stereoselectivity.
Experimental Protocols
The following is a detailed protocol for a key step in a reported total synthesis of germacrone, with annotations on how to mitigate the risk of epimerization.
Protocol: Acid-Catalyzed Cyclization
This protocol describes an acid-catalyzed cyclization step that is a potential point for epimerization.
Reaction:
-
Starting Material: Acyclic precursor with appropriate functional groups for cyclization.
-
Reagent: p-Toluenesulfonic acid (TsOH) in methanol.
-
Temperature: 0 °C.
-
Time: 1 hour.[1]
Detailed Methodology:
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the acyclic precursor (1.0 eq) in anhydrous methanol (0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of p-toluenesulfonic acid (0.1 eq) in anhydrous methanol to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction should be stopped as soon as the starting material is consumed to minimize side reactions and epimerization.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the diastereomeric ratio of the product by chiral HPLC or NMR spectroscopy.
Visualizations
Logical Workflow for Troubleshooting Epimerization
The following diagram illustrates a logical workflow for identifying and addressing epimerization during germacrone synthesis.
Caption: Troubleshooting workflow for epimerization.
Signaling Pathway: Base-Induced Isomerization of Germacrone
This diagram illustrates the isomerization of germacrone to isogermacrone under basic conditions.
Caption: Base-induced isomerization of germacrone.
References
Technical Support Center: Purification of Diepoxy Natural Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of diepoxy natural products. The inherent reactivity of the epoxide functional group presents unique difficulties, primarily related to stability and degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of diepoxy natural products in a question-and-answer format.
Question 1: I am observing significant degradation of my target diepoxy compound during silica gel column chromatography. What is causing this and how can I prevent it?
Answer:
The degradation is likely due to the acidic nature of standard silica gel, which can catalyze the ring-opening of the epoxide groups. The Lewis acid sites on the silica surface can protonate the epoxide oxygen, making it susceptible to nucleophilic attack by water, alcohols (from the solvent), or other nucleophiles present in the mixture. This results in the formation of diols or other unwanted byproducts, leading to a low yield of the desired diepoxy compound.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by treating it with a base before use. A common method is to use triethylamine.
-
Use an Alternative Stationary Phase: Consider using less acidic or neutral stationary phases such as:
-
Florisil (magnesium silicate)
-
Alumina (can be obtained in neutral or basic forms)
-
Reversed-phase silica (C18, C8), which is used with polar mobile phases and is less likely to cause acid-catalyzed degradation.
-
-
Rapid Purification: Minimize the time the compound spends on the column. Flash chromatography is generally preferred over gravity column chromatography.
Question 2: My diepoxy natural product appears to be polymerizing on the column or during solvent evaporation. How can I avoid this?
Answer:
Polymerization can be initiated by trace amounts of acid or base, or by elevated temperatures. The epoxide rings can react with each other or with other functional groups in the molecule under these conditions.
Solutions:
-
Control the Temperature: Perform all purification and solvent evaporation steps at low temperatures. Use a rotary evaporator with a cooled water bath and avoid excessive heating.
-
Use High-Purity Solvents: Ensure that all solvents are free from acidic or basic impurities. Distilling solvents before use can be beneficial.
-
Work-up Procedures: During the extraction and work-up, ensure that any acidic or basic reagents are thoroughly removed by washing with neutral water or brine.
Question 3: I am having difficulty separating my diepoxy natural product from other closely related compounds with similar polarities. What chromatographic techniques can I use to improve resolution?
Answer:
Co-elution of compounds with similar polarities is a common challenge in natural product isolation.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than standard column chromatography. A variety of stationary phases can be used, including normal-phase, reversed-phase, and chiral columns if stereoisomers are present.
-
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating the risk of irreversible adsorption and degradation on active surfaces.
-
Orthogonal Chromatography: Use a combination of different chromatographic techniques that separate compounds based on different principles. For example, you could follow a normal-phase separation with a reversed-phase separation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of diepoxy natural products?
A1: The primary challenges stem from the high reactivity of the epoxide rings. This can lead to:
-
Degradation: The epoxide rings are susceptible to opening under acidic or basic conditions, leading to the formation of diols and other byproducts.
-
Polymerization: Diepoxides can polymerize, especially in the presence of catalytic amounts of acid or base, or at elevated temperatures.
-
Low Yields: Degradation and polymerization result in lower yields of the desired pure compound.
-
Co-elution: Diepoxy natural products are often present in complex mixtures with other structurally similar compounds, making separation difficult.
Q2: What are the ideal storage conditions for purified diepoxy natural products?
A2: To ensure the long-term stability of purified diepoxy natural products, they should be stored:
-
At low temperatures: -20°C or -80°C is recommended.
-
In a dry, inert atmosphere: Store under argon or nitrogen to prevent oxidation and hydrolysis.
-
In a non-reactive container: Use glass vials with Teflon-lined caps.
-
Dissolved in a non-protic solvent: If in solution, use a dry, aprotic solvent like anhydrous acetone or ethyl acetate.
Q3: Can I use TLC to monitor the purification of my diepoxy compound?
A3: Yes, Thin-Layer Chromatography (TLC) is a valuable tool for monitoring the progress of the purification. However, be aware that the silica gel on the TLC plate is also acidic and can cause some degradation. To minimize this, you can:
-
Use deactivated TLC plates: Some commercial plates are available with a neutral pH.
-
Run the TLC quickly: Do not leave the plate in the developing chamber for an extended period.
-
Co-spot with a standard: If you have a pure sample of your compound, co-spot it on the TLC plate to help identify the correct spot and any degradation products.
Experimental Protocols
Protocol 1: General Extraction and Initial Cleanup of Diepoxy Natural Products
This protocol describes a general procedure for the extraction and initial cleanup of diepoxy natural products from a plant matrix, designed to minimize degradation.
-
Extraction:
-
Air-dry and powder the plant material.
-
Extract the powdered material sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) at room temperature. The diepoxy compound's polarity will determine which extract it is concentrated in.
-
Concentrate the extracts under reduced pressure at a temperature below 40°C.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract showing the highest activity in a mixture of 90% methanol and hexane.
-
Partition the mixture in a separatory funnel. The more polar compounds will remain in the methanol layer, while non-polar compounds will move to the hexane layer.
-
Separate the layers and concentrate the methanol fraction under reduced pressure.
-
-
Initial Column Chromatography (with deactivated silica):
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., a hexane-ethyl acetate gradient).
-
Add 1% triethylamine to the mobile phase to deactivate the silica gel.
-
Load the concentrated methanol fraction onto the column and elute with the mobile phase gradient.
-
Collect fractions and analyze by TLC to identify those containing the target compound.
-
Quantitative Data
The following table summarizes representative purification data for a hypothetical diepoxy natural product, illustrating the impact of different chromatographic conditions on yield and purity.
| Purification Step | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) |
| Crude Extract | N/A | N/A | 100 | 5 |
| Silica Gel Column | Standard Silica | Hexane:EtOAc (7:3) | 25 | 60 |
| Deactivated Silica Column | Silica + 1% Et3N | Hexane:EtOAc (7:3) | 45 | 75 |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile:Water (6:4) | 30 | >98 |
Visualizations
Experimental Workflow for Purification of Diepoxy Natural Products
Caption: A generalized workflow for the purification of diepoxy natural products.
Decision Tree for Selecting Chromatographic Conditions
Caption: A decision tree to guide the selection of appropriate chromatographic conditions.
Signaling Pathway of Acid-Catalyzed Epoxide Ring Opening
Caption: The mechanism of acid-catalyzed degradation of diepoxy compounds.
Technical Support Center: Optimization of Chromatographic Separation for Germacranolides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of germacranolides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of germacranolides, providing potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My germacranolide peaks are showing significant tailing. What are the common causes and how can I fix this?
A: Peak tailing for germacranolides is a common issue, often stemming from their polar nature and potential for secondary interactions with the stationary phase. Here are the primary causes and troubleshooting steps:
-
Secondary Interactions with Residual Silanols: Free silanol groups on the surface of silica-based columns (like C18) can interact with the polar functional groups of germacranolides, leading to peak tailing.
-
Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or acetic acid. This helps to suppress the ionization of the silanol groups, minimizing these secondary interactions.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate interactions with silanol groups.
-
Solution: Adjust the pH of the aqueous portion of your mobile phase. For acidic compounds, a lower pH is generally better.
-
-
Column Contamination: Accumulation of strongly retained sample components can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent to remove contaminants. Using a guard column can also help protect the analytical column from strongly adsorbed compounds.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q: I am observing peak fronting. What could be the cause?
A: Peak fronting is less common than tailing but can occur under certain conditions:
-
Column Overload: Similar to tailing, injecting too much sample can also cause fronting.
-
Solution: Dilute the sample and reinject.
-
-
Sample Solubility Issues: If the sample is not fully soluble in the mobile phase, it can precipitate on the column, leading to fronting.
-
Solution: Ensure your sample is completely dissolved before injection. You may need to try a different injection solvent that is still compatible with your mobile phase.
-
Issue 2: Poor Resolution or Co-elution of Germacranolides
Q: I am having trouble separating two or more germacranolide isomers. What strategies can I employ to improve resolution?
A: Improving the resolution of closely eluting compounds, such as isomers, requires careful optimization of several chromatographic parameters:
-
Mobile Phase Composition: The choice of organic modifier can significantly impact selectivity.
-
Solution: If you are using acetonitrile, try switching to methanol, or vice versa. A ternary mixture (e.g., water, acetonitrile, and methanol) can also provide unique selectivity.
-
-
Gradient Profile: A steep gradient may not provide sufficient time for separation.
-
Solution: Employ a shallower gradient. A longer, more gradual increase in the organic solvent concentration will provide more time for the analytes to interact with the stationary phase, often leading to better separation.
-
-
Stationary Phase: The column chemistry plays a crucial role in selectivity.
-
Solution: If optimizing the mobile phase is insufficient, consider a different column. For example, a phenyl-hexyl or a cyano-bonded phase can offer different selectivity compared to a standard C18 column for compounds with aromatic rings or double bonds.
-
-
Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: Using a column oven to control the temperature can improve reproducibility and sometimes enhance resolution. Experiment with temperatures ranging from 25°C to 40°C.
-
Issue 3: Fluctuating Retention Times
Q: The retention times for my germacranolide standards are not consistent between runs. What could be causing this instability?
A: Unstable retention times can compromise the reliability of your analytical method. The following are common causes and their solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Ensure a sufficient equilibration time between runs, typically 10-15 column volumes.
-
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a buffer, ensure the pH is consistent.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations.
-
Solution: Perform regular maintenance on your HPLC system. Check for leaks and ensure the pump is delivering a consistent flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an HPLC method for germacranolide separation?
A1: A good starting point for reversed-phase HPLC analysis of germacranolides is a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid. A typical gradient might run from 20% to 80% acetonitrile over 20-30 minutes.
Q2: What detection wavelength is most suitable for germacranolides?
A2: Many sesquiterpene lactones, including germacranolides, lack a strong chromophore. Therefore, a low UV wavelength, typically around 210 nm, is often used for detection.[1][2][3]
Q3: How should I prepare plant material for germacranolide analysis?
A3: A common method involves extraction with an organic solvent. For example, dried and powdered plant material can be extracted with methanol or a mixture of acetonitrile and water (e.g., 90:10 v/v) with stirring or sonication.[1] The resulting extract should then be filtered through a 0.45 µm filter before injection.
Q4: Can I use UPLC-MS for the analysis of germacranolides?
A4: Yes, UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) is a powerful technique for the analysis of germacranolides.[4][5] It offers higher resolution, shorter analysis times, and the ability to obtain mass spectral data for compound identification and structural elucidation.
Q5: What are some key considerations for preparative HPLC of germacranolides?
A5: For preparative HPLC, the goal is to isolate pure compounds. This often involves scaling up an analytical method. You will use a larger column and inject a higher concentration of your extract. The mobile phase may need to be adjusted to optimize the separation of the target compounds from impurities. Fraction collection is then performed to isolate the desired germacranolides.[2][6]
Data Presentation
Table 1: HPLC Parameters for Germacranolide (Parthenolide) Analysis
| Parameter | Method 1 | Method 2 |
| Column | Lichrosphere 5 C18 | Cosmosil C18-AR (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 50 mM NaH2PO4 in H2O | Water |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) | Acetonitrile |
| Gradient | Linear gradient from 50% to 15% A in B over 20 min | Isocratic (55% B) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min[1] |
| Detection | UV at 210 nm | UV at 210 nm[1] |
| Reference | [7] | [1] |
Table 2: UPLC-MS Parameters for Sesquiterpene Lactone Analysis
| Parameter | Method 3 |
| Column | C18 (e.g., Acquity UPLC BEH C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A typical gradient would start with a low percentage of B, ramping up to a high percentage of B over 10-15 minutes to elute the compounds of interest. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Detection | Mass Spectrometry (e.g., QTOF-MS) |
| Reference | [4][8] |
Experimental Protocols
Protocol 1: Analytical HPLC-DAD Method for Quantification of Parthenolide
This protocol is based on the method described by Abourashed and Khan for the analysis of parthenolide in feverfew.[7]
-
Instrumentation: HPLC system with a photodiode array (PDA) detector.
-
Column: Lichrosphere 5 C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM Sodium Phosphate Monobasic in HPLC-grade water.
-
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v).
-
-
Chromatographic Conditions:
-
Gradient Program:
-
0-20 min: Linear gradient from 50% A to 15% A.
-
20-25 min: Hold at 15% A.
-
25-30 min: Return to 50% A and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of powdered plant material.
-
Add 10 mL of acetonitrile and sonicate for 30 minutes.
-
Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of parthenolide in acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Protocol 2: General UPLC-QTOF-MS Method for Profiling Germacranolides
This protocol provides a general framework for the analysis of germacranolides using UPLC coupled with a Quadrupole Time-of-Flight Mass Spectrometer.
-
Instrumentation: UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient Program:
-
0-1 min: 5% B.
-
1-12 min: Linear gradient from 5% to 95% B.
-
12-14 min: Hold at 95% B.
-
14-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI positive and negative.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 100-1000.
-
Mandatory Visualization
Caption: Experimental workflow for germacranolide analysis.
Caption: Logical workflow for troubleshooting chromatographic issues.
References
- 1. Rapid extraction and high-performance liquid chromatographic determination of parthenolide in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of parthenolide in selected feverfew products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic Natural Compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for handling hygroscopic natural compounds in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with hygroscopic compounds.
| Problem | Potential Cause | Solution |
| Inaccurate or drifting weight during measurement. | 1. Moisture Absorption: The compound is absorbing moisture from the air, causing the weight to increase continuously.[1] 2. Static Electricity: Buildup of static charge on the container or compound can cause erratic readings.[1] 3. Temperature Instability: A warm sample can create air currents, leading to unstable readings. | 1. Work Quickly: Minimize the time the compound is exposed to the atmosphere.[1][2] 2. Use a Controlled Environment: Weigh the compound inside a glove box with controlled low humidity or under a stream of inert gas.[3][4][5][6] 3. Weighing by Difference: Tare the container with the compound, dispense the desired amount into your vessel, and re-weigh the original container. The difference is the transferred weight.[1][7] 4. Anti-Static Measures: Use an anti-static gun or ionizer to dissipate static charges before weighing.[1] 5. Acclimatize to Room Temperature: Allow the compound and any glassware to reach thermal equilibrium with the balance room before weighing.[1] |
| Compound is clumping, caking, or has turned into a liquid. | Excessive Moisture Absorption: The compound has absorbed a significant amount of water from the atmosphere.[2][8][9] | 1. Proper Storage: Ensure the compound is stored in a tightly sealed container, preferably within a desiccator containing an active desiccant or in a humidity-controlled environment.[2][8][10] 2. Drying (with caution): If the compound is heat-stable, it may be possible to dry it in a vacuum oven at a low temperature. However, this can be difficult for compounds with lattice water and may not fully restore the material.[2][3] Always consult the compound's specifications. 3. Prepare a Stock Solution: If precise solid measurement is impossible, consider dissolving the entire contents of the vial to make a stock solution of a known concentration.[3][11] This is particularly useful if the manufacturer has provided an exact weight. |
| Variability in experimental results between batches. | Inconsistent Water Content: The amount of absorbed water in the hygroscopic compound varies between experiments, affecting the actual concentration of the active compound.[5] | 1. Standardize Handling Procedures: Implement a strict, consistent protocol for handling the compound for all experiments. 2. Determine Water Content: For highly sensitive experiments, determine the water content of the compound just before use via methods like Karl Fischer titration.[12][13][14] This allows for the correction of the concentration. 3. Use a Glove Box: Handling the compound exclusively within a glove box with a controlled inert atmosphere will minimize variations in water content.[4][5][15] |
| Degradation of the natural compound over time. | Hydrolysis: Absorbed moisture can lead to chemical reactions, such as hydrolysis, that degrade the compound.[8] | 1. Inert Atmosphere Storage: Store the compound under an inert gas like argon or nitrogen to displace moisture-laden air.[16] 2. Aliquotting: If you need to access the compound frequently, consider aliquoting it into smaller, single-use vials to prevent repeated exposure of the entire batch to the atmosphere.[3] 3. Refrigeration/Freezing: Storing at lower temperatures can slow down degradation reactions. Ensure containers are well-sealed to prevent condensation upon removal from cold storage.[11] |
Frequently Asked Questions (FAQs)
Storage
Q1: What is the best way to store a highly hygroscopic natural compound?
A1: The best practice is to store the compound in a tightly sealed container inside a desiccator with an active desiccant (e.g., silica gel, calcium chloride).[2][8][9][17] For extremely sensitive compounds, storage in a glove box with a controlled low-humidity, inert atmosphere (like nitrogen or argon) is ideal.[4][5][15]
Q2: Can I store hygroscopic compounds in the refrigerator or freezer?
A2: Yes, cold storage can help slow down potential degradation. However, it is crucial that the container is perfectly sealed. When you remove the container from the cold, you must allow it to warm to room temperature before opening it. This prevents atmospheric moisture from condensing on the cold compound.[11]
Handling and Weighing
Q3: I don't have a glove box. How can I accurately weigh a hygroscopic powder?
A3: While a glove box is ideal, you can improve accuracy by:
-
Weighing the compound in a fume hood with a gentle flow of dry nitrogen directed over the balance.
-
Ensuring the compound is at room temperature before opening the container.[1]
Q4: My compound is absorbing moisture so fast that the weight is constantly increasing on the balance. What should I do?
A4: This indicates extreme hygroscopicity. The most reliable method in this scenario, without a glove box, is to dissolve the entire contents of the manufacturer's vial to create a stock solution.[3][11] You can calculate the concentration based on the net weight provided by the supplier. If you must weigh a portion, you need to be extremely fast and accept a lower level of accuracy, or note the initial stable reading and the rate of increase to estimate the initial weight.[3]
Experimental Protocols
Q5: How do I prepare a solution with a hygroscopic compound?
A5:
-
Allow the sealed container of the hygroscopic compound to equilibrate to the ambient temperature of the weighing area.
-
Have your solvent and all necessary equipment ready to minimize delays.
-
Quickly weigh the desired amount of the compound, preferably by difference, directly into a dry flask.
-
Immediately add the solvent to the flask and mix to dissolve.
-
If the compound is extremely hygroscopic, consider preparing the solution inside a glove box or by making a stock solution from the entire vial.[3][11]
Experimental Protocols
Protocol 1: Weighing a Hygroscopic Compound by Difference
-
Place a sealed container (e.g., a vial) containing the hygroscopic compound on the analytical balance and tare the balance.
-
Remove the container from the balance.
-
Quickly open the container and use a clean, dry spatula to transfer an approximate amount of the compound into your receiving vessel (e.g., a flask).
-
Immediately reseal the original container.
-
Place the sealed container back on the tared balance. The reading will show a negative value, which is the exact mass of the compound you transferred.[7]
Protocol 2: Determining Water Content using Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate method for determining the water content of a substance.[13]
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be pre-titrated to a dry, stable endpoint.
-
Sample Preparation: In a controlled environment (ideally a glove box), accurately weigh a suitable amount of the hygroscopic compound.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the KF titration vessel.
-
Titration: Start the titration. The KF reagent is added until all the water from the sample has reacted.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of KF reagent used. This value can then be used to correct the concentration of your prepared solutions.
Visualizations
Caption: Workflow for handling a hygroscopic compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tutorchase.com [tutorchase.com]
- 3. reddit.com [reddit.com]
- 4. coleparmer.co.uk [coleparmer.co.uk]
- 5. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 6. hepatochem.com [hepatochem.com]
- 7. Weighing Procedure - Chromatography Forum [chromforum.org]
- 8. How does hygroscopy affect storage and packaging of materials? [infinitylearn.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. tech-publish.com [tech-publish.com]
- 11. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 12. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 13. news-medical.net [news-medical.net]
- 14. blog.kett.com [blog.kett.com]
- 15. Laboratory Fume Cupboard vs Glove Box for Chemistry [jacomex.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. terrauniversal.com [terrauniversal.com]
"minimizing side reactions in acid-catalyzed cyclization of germacrenes"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acid-catalyzed cyclization of germacrenes. Our goal is to help you minimize side reactions and optimize the synthesis of your target sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the acid-catalyzed cyclization of germacrene D?
A1: The acid-catalyzed cyclization of germacrene D typically yields a mixture of sesquiterpenes. While the desired products are often cadinane-type compounds, several other skeletons can form as side products. The product distribution is highly dependent on the reaction conditions. Common side products include muurolane, amorphane, and selinane-type sesquiterpenes. Under strong Lewis acid conditions, epizonarene and zonarene can become the major products.[1][2]
Q2: How does the choice of acid catalyst affect the reaction outcome?
A2: The nature of the acid catalyst plays a critical role in determining the product distribution.
-
Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) tend to produce a mixture of cadinane, muurolane, and amorphane sesquiterpenes.[1][3]
-
Strong Lewis acids (e.g., AlCl₃, ZnCl₂) can lead to the formation of different product profiles, with epizonarene and zonarene often being major products from germacrene D.[1][2]
-
Solid acids like silica can also induce cyclization, and their acidic nature can lead to the formation of selinene-type products from germacrene A.[4]
Q3: My reaction is producing a complex mixture of unidentifiable products. What could be the cause?
A3: A complex product mixture can arise from several factors:
-
Reaction temperature: Higher temperatures can provide the energy needed to overcome the activation barriers for various rearrangement pathways, leading to a wider range of products.
-
Prolonged reaction time: Leaving the reaction to proceed for too long can lead to the isomerization of kinetically favored products into thermodynamically more stable, but undesired, compounds.
-
Acid concentration: A high concentration of a strong acid can promote extensive carbocation rearrangements.
-
Purity of the starting material: Impurities in the germacrene starting material can lead to additional side reactions.
Q4: I am observing significant amounts of acyclic products or starting material. How can I improve the conversion?
A4: Incomplete conversion can be due to:
-
Insufficient acid strength or concentration: The acid may not be potent enough to efficiently protonate the double bond and initiate the cyclization cascade.
-
Low reaction temperature: The reaction may lack the necessary activation energy.
-
Steric hindrance: The conformation of the germacrene may not be favorable for cyclization under the chosen conditions. Consider screening different solvents that may influence the substrate's conformational equilibrium.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired bicyclic product | Suboptimal acid catalyst. | Screen a panel of Brønsted and Lewis acids (e.g., AcOH, p-TsOH, Sc(OTf)₃, AlCl₃). |
| Incorrect reaction temperature. | Optimize the temperature. Start at a lower temperature (e.g., 0°C or room temperature) and gradually increase it. | |
| Unfavorable solvent. | Test different solvents with varying polarities (e.g., CH₂Cl₂, Et₂O, hexane). | |
| Formation of undesired skeletal frameworks | Acid catalyst is too harsh. | Switch to a milder acid or use a buffered system (e.g., AcONa/AcOH). |
| Reaction time is too long, leading to isomerization. | Monitor the reaction progress by TLC or GC-MS and quench the reaction once the desired product is maximized. | |
| High percentage of solvent addition products | Use of a nucleophilic solvent with a strong acid. | Employ a non-nucleophilic solvent. If a nucleophilic solvent is necessary, consider using a lower temperature or a less acidic catalyst. |
| Cope rearrangement products are observed (e.g., β-elemene from germacrene A) | High reaction or analysis temperature. | For the reaction, maintain a lower temperature. For analysis, use a lower GC injection port temperature to prevent thermal rearrangement.[4] |
Data Presentation
Table 1: Product Distribution in the Acid-Catalyzed Cyclization of Germacrene D
| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Major Products | Product Distribution (%) | Reference |
| Glacial Acetic Acid | Glacial Acetic Acid | 25 | 24 | Isomerization Products | 73 | [1] |
| AcOH Addition Products | 27 | [1] | ||||
| 0.06 N AcONa/AcOH | Acetic Acid | 25 | 24 | Isomerization Products | 89 | [1] |
| 1.5 N BCl/MeOH | Methanol | 10-50 | 24-72 | Isomerization Products | 42 | [1] |
| MeOH Addition Products | 58 | [1] | ||||
| AlCl₃ or ZnCl₂ | Not specified | Not specified | Not specified | Epizonarene | up to 80 | [1][2] |
| Zonarene | up to 25 | [1][2] |
Table 2: Common Side Products from Different Germacrene Isomers
| Germacrene Isomer | Acidic Condition | Common Side Products | Reference |
| Germacrene A | Slightly acidic (e.g., silica) | α-selinene, β-selinene, selina-4,11-diene | [4] |
| Germacrene B | Dilute H₂SO₄ in acetone | (rac)-juniper camphor | [5] |
| Alumina | selina-3,7(11)-diene, γ-selinene | [5] | |
| Germacrene C | Thermal (can be acid-catalyzed) | δ-elemene (via Cope rearrangement) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclization of Germacrene D with Acetic Acid
-
Preparation: To a solution of germacrene D (1.0 eq) in glacial acetic acid (0.2 M), add the desired acid catalyst (e.g., for buffered conditions, add sodium acetate, 1.2 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., n-pentane or diethyl ether) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product mixture by column chromatography on silica gel or by preparative gas-liquid chromatography to isolate the desired cyclized products.
Protocol 2: Cyclization of Germacrene D using a Lewis Acid
-
Preparation: Dissolve germacrene D (1.0 eq) in a dry, non-nucleophilic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Cool the solution to the desired temperature (e.g., 0°C or -78°C). Add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Extraction, Drying, and Purification: Follow steps 4-6 from Protocol 1 to isolate and purify the products.
Visualizations
Caption: Acid-catalyzed cyclization pathway of Germacrene D.
Caption: General experimental workflow for germacrene cyclization.
Caption: Troubleshooting decision tree for cyclization reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Germacrene B – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Germacrene C synthase from Lycopersicon esculentum cv. VFNT Cherry tomato: cDNA isolation, characterization, and bacterial expression of the multiple product sesquiterpene cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Structural Confirmation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is paramount. This guide provides a comparative analysis of analytical techniques for confirming the structure of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a natural product isolated from Isodon adenantha. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in proposing a chemical structure, Single-Crystal X-ray Crystallography stands as the definitive method for its absolute confirmation.
This guide will compare the data obtained from spectroscopic analyses with the conclusive evidence provided by X-ray crystallography, highlighting the strengths and limitations of each technique in the context of complex stereochemistry.
Data Presentation: A Comparative Overview
The structural elucidation of a novel or complex molecule like this compound relies on the convergence of data from multiple analytical platforms. Below is a summary of the expected and definitive data from each key technique.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity, small sample requirement. | Does not provide stereochemical information. |
| NMR Spectroscopy | Connectivity of atoms (2D NMR), relative stereochemistry (NOESY). | Provides detailed information on the carbon-hydrogen framework. | Can be ambiguous for complex stereocenters, requires larger sample amounts. |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, and absolute stereochemistry. | Unambiguous determination of the complete molecular structure. | Requires a suitable single crystal, which can be challenging to obtain. |
Comparative Analysis of Structural Data
Mass Spectrometry: The First Clue
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the molecular formula, a critical starting point for structure elucidation. For this compound, the expected data would confirm its elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₂₀O₃ |
| Exact Mass | 248.1412 |
| [M+H]⁺ | 249.1485 |
| [M+Na]⁺ | 271.1305 |
Table 1: Expected High-Resolution Mass Spectrometry data for this compound.
NMR Spectroscopy: Building the Framework
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) experiments, allows for the assembly of the molecular skeleton and provides insights into the relative stereochemistry.
| ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) | Key 2D NMR Correlations |
| Protons on epoxide rings (~2.5-3.5) | Carbonyl carbon (~200-210) | COSY: Correlation between adjacent protons. |
| Olefinic protons (~5.0-6.0) | Olefinic carbons (~120-150) | HSQC: Correlation between protons and their attached carbons. |
| Methyl protons (~0.9-1.8) | Epoxide carbons (~50-70) | HMBC: Correlation between protons and carbons 2-3 bonds away. |
| Aliphatic protons (~1.2-2.5) | Methyl carbons (~15-30) | NOESY: Correlation between protons close in space, indicating relative stereochemistry. |
Table 2: Expected NMR data for the structural elucidation of this compound.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography provides a complete and unambiguous three-dimensional model of the molecule. The resulting crystallographic data would definitively confirm the connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry of all chiral centers in this compound.
| Crystallographic Parameter | Typical Value/Information |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | e.g., P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Resolution (Å) | Typically < 1.0 |
| R-factor (%) | Typically < 5 |
| Flack Parameter | Close to 0 for the correct enantiomer. |
Table 3: Representative parameters obtained from a single-crystal X-ray diffraction experiment.
Experimental Protocols
Isolation of this compound
-
Extraction: The dried and powdered aerial parts of Isodon adenantha are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the components.
-
Chromatographic Separation: The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic and Crystallographic Analysis
-
NMR Spectroscopy: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 500 MHz or higher). A standard suite of experiments including ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY is performed.
-
Mass Spectrometry: A dilute solution of the sample is analyzed by a high-resolution mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode, to obtain the exact mass and molecular formula.
-
Single-Crystal X-ray Crystallography:
-
Crystallization: A suitable single crystal is grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., acetone, methanol, or ethyl acetate/hexane).
-
Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and absolute configuration.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a natural product, emphasizing the confirmatory role of X-ray crystallography.
Workflow for the structural elucidation of a natural product.
A Comparative Guide to the Cytotoxicity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the natural sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one and the well-established chemotherapeutic agent, paclitaxel. While direct comparative studies are limited, this document compiles available data on their individual cytotoxic activities, outlines a standard experimental protocol for assessing cytotoxicity, and visualizes the known signaling pathway of paclitaxel and a general experimental workflow.
Quantitative Cytotoxicity Data
The following tables summarize the available in vitro cytotoxicity data for paclitaxel and related germacrane sesquiterpenoids against various cancer cell lines. It is important to note that direct IC50 values for this compound are not extensively reported in publicly available literature. The data for germacrane sesquiterpenoids are presented to provide a contextual understanding of the potential cytotoxic potency of this class of compounds.
Table 1: Cytotoxicity of Paclitaxel Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| Various (8 human tumor cell lines) | Various | 2.5 - 7.5 nM | 24 hours[1] |
| MCF-7 | Breast Cancer | 3.5 µM | Not Specified[2] |
| MDA-MB-231 | Breast Cancer | 0.3 µM | Not Specified[2] |
| SKBR3 | Breast Cancer | 4 µM | Not Specified[2] |
| BT-474 | Breast Cancer | 19 nM | Not Specified[2] |
| A549 | Lung Carcinoma | ~10-100 nM | Not Specified |
| HeLa | Cervical Cancer | ~2-10 nM | Not Specified |
| HCT116 | Colon Cancer | ~5-50 nM | Not Specified |
Table 2: Cytotoxicity of Various Germacrane Sesquiterpenoids Against Human Cancer Cell Lines
| Compound | Cell Line(s) | IC50 Value (µM) | Reference |
| Tomentrantin A | K562, CCRF-CEM | 0.40 - 5.1 | [3] |
| Unnamed Analogues (from Dimerostemma aspilioides) | K562, CCRF-CEM | up to 7.7 | [3] |
| Unnamed Analogues (from Sigesbeckia orientalis) | A549, MDA-MB-231 | 6.02 - 10.77 | [4] |
| Unnamed Analogues (from Wollastonia biflora) | BEL-7402 (Hepatocellular Carcinoma) | "Significant cytotoxic activity" | [5] |
Note: this compound has been identified in plants such as Isodon adenantha and Curcuma aeruginosa.[6][7][8] Extracts from these plants have demonstrated cytotoxic activities.[8][9][10][11]
Experimental Protocols: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well cell culture plates
-
Test compounds (this compound and paclitaxel) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known signaling pathway for paclitaxel-induced cytotoxicity and a general workflow for in vitro cytotoxicity testing.
Caption: Paclitaxel-induced cytotoxicity pathway.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity of Curcuma aeroginosa essential oil and its nano-formulations: cytotoxicity, apoptosis and cell migration effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Curcuma aeruginosa Roxb. exhibits cytotoxicity in A-549 and HeLa cells by inducing apoptosis through caspase-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of Germacrone Derivatives: A Comparative Guide
Germacrone, a naturally occurring sesquiterpenoid found in the essential oils of various plants from the Zingiberaceae family, has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and insecticidal activities.[1][2] This has prompted extensive research into the synthesis and biological evaluation of germacrone derivatives to enhance their therapeutic potential and elucidate their structure-activity relationships (SAR). This guide provides a comparative analysis of the biological activities of various germacrone derivatives, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Analysis of Anticancer Activity
A significant body of research has focused on enhancing the anticancer properties of germacrone. One notable strategy involves the introduction of carboxylic ester functionalities at the 8-hydroxy position of the germacrone scaffold. This modification has been shown to significantly increase the cytotoxic effects against various cancer cell lines.[1][2]
Cytotoxicity of Germacrone Derivatives against Human Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of a series of germacrone derivatives (3a-3e), where different substituted benzoyl groups were introduced at the 8-hydroxy position. The data clearly indicates that the derivatives exhibit significantly greater cytotoxicity compared to the parent germacrone molecule.
| Compound | R Group | Bel-7402 (IC₅₀ in μM) | HepG2 (IC₅₀ in μM) | A549 (IC₅₀ in μM) | HeLa (IC₅₀ in μM) |
| Germacrone | - | >100 | >100 | >100 | >100 |
| 3a | H | 45.32 ± 1.15 | 65.28 ± 2.11 | 58.61 ± 1.53 | 71.49 ± 2.34 |
| 3b | 4-F | 28.74 ± 0.98 | 21.15 ± 0.87 | 35.43 ± 1.02 | 40.26 ± 1.18 |
| 3c | 4-Cl | 35.16 ± 1.05 | 30.79 ± 1.12 | 42.88 ± 1.21 | 48.91 ± 1.37 |
| 3d | 4-Br | 39.81 ± 1.11 | 38.46 ± 1.19 | 49.17 ± 1.33 | 55.32 ± 1.45 |
| 3e | 4-CH₃ | 42.13 ± 1.23 | 50.22 ± 1.48 | 53.76 ± 1.41 | 60.18 ± 1.62 |
Data sourced from a study by Wu et al.[3]
Key Structure-Activity Relationship Insights:
-
Esterification: The introduction of a benzoyl ester at the 8-hydroxy position is crucial for enhancing anticancer activity, as evidenced by the significantly lower IC₅₀ values of the derivatives compared to germacrone.[2][3]
-
Substituent Effects: The nature of the substituent on the phenyl ring plays a pivotal role in modulating cytotoxicity.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, particularly at the para-position, appears to be favorable for activity. Compound 3b , with a fluorine atom at the para-position, consistently demonstrated the highest potency across all tested cell lines.[3]
-
Potency Trend: The cytotoxic potency generally follows the trend: F > Cl > Br > H > CH₃, suggesting that both the electronegativity and size of the substituent influence the biological activity.[3]
-
Inhibition of c-Met Kinase
The anticancer activity of these germacrone derivatives has been linked to their ability to inhibit c-Met kinase, a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis.[1][2]
| Compound | R Group | c-Met Kinase (IC₅₀ in μM) |
| Germacrone | - | >50 |
| 3a | H | 1.06 |
| 3b | 4-F | 0.56 |
| 3c | 4-Cl | 0.83 |
| 3d | 4-Br | 0.92 |
| 3e | 4-CH₃ | 0.87 |
Data sourced from a study by Wu et al.[3]
Key Structure-Activity Relationship Insights:
-
The inhibitory activity against c-Met kinase correlates well with the observed cytotoxicity against cancer cell lines.
-
Compound 3b (R = 4-F) was the most potent inhibitor of c-Met kinase, reinforcing the importance of a para-fluoro substituent for enhanced activity.[3]
Signaling Pathway
The anticancer effects of these germacrone derivatives are, at least in part, mediated through the inhibition of the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration. By inhibiting c-Met kinase, the germacrone derivatives can effectively block these oncogenic signals.
Anti-inflammatory and Other Activities
Germacrone and its derivatives have also been investigated for their anti-inflammatory and insecticidal/acaricidal properties.
Anti-inflammatory Activity
The anti-inflammatory effects of germacrone are believed to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. One study investigated a germacrane derivative, 1,4-dihydroxy-germacra-5E-10(14)-diene (DHGD), and found it to significantly inhibit croton oil-induced ear edema in mice with an ID₅₀ of 0.40 μmol/cm².[4]
Insecticidal and Acaricidal Activities
A range of germacrone derivatives have been synthesized and tested for their effects against the tick Hyalomma lusitanicum and various insect pests. The results indicate that modifications such as epoxidation and cyclization can significantly alter the biological activity. For instance, 1,10-epoxygermacrone was found to be a potent insect antifeedant, while an epoxyeudesmene derivative showed enhanced acaricidal effects compared to germacrone.[5][6][7][8]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., Bel-7402, HepG2, A549, HeLa) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the germacrone derivatives (typically ranging from 0 to 800 μM) and the parent germacrone compound for 24 or 48 hours. A vehicle control (e.g., 0.1% DMSO) is also included.
-
MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Topical anti-inflammatory activity of a new germacrane derivative from Achillea pannonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Germacrone Derivatives as new Insecticidal and Acaricidal Compounds: A Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one from Diverse Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and potential bioactivities of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a natural product identified in various plant species. Due to a lack of direct comparative studies on this specific compound from different sources, this document compiles available data on its natural occurrence and the bioactivities of structurally related germacrane sesquiterpenoids found in the same or related plant genera. This guide aims to provide a foundational resource for researchers interested in validating and comparing the bioactivity of this compound from natural isolates versus synthetic routes.
Sources of this compound
This sesquiterpenoid has been isolated from the following plant species:
-
Isodon adenantha : A perennial herb belonging to the Lamiaceae family.[1]
-
Artemisia pallens : Commonly known as Davana, this aromatic herb is a member of the Asteraceae family.[1]
Comparative Bioactivity Data
Direct quantitative bioactivity data for this compound from its different natural sources is not available in the current literature. However, studies on related germacrane sesquiterpenoids provide insights into its potential therapeutic activities. The following tables summarize the bioactivity of structurally similar compounds, offering a proxy for comparison.
Table 1: Cytotoxic Activity of Related Germacrane Sesquiterpenoids
| Compound/Extract | Source/Organism | Cell Line(s) | IC50 (µM) | Reference |
| Tomentphantin A | Dimerostemma aspilioides | K562, CCRF-CEM (Leukemia) | 0.40 - 5.1 | [2] |
| Various Germacranolides | Sigesbeckia orientalis | A549 (Lung), MDA-MB-231 (Breast) | 6.02 - 10.77 | [3] |
| Diterpenoids | Isodon serra | HepG2 (Liver) | 41.13 - 121.33 | [4] |
| Ursolic Acid (Triterpenoid) | Isodon ternifolius | CCRF-CEM, MDA-MB-231, MCF7 | 8.37 - 18.93 | [5] |
Table 2: Anti-inflammatory Activity of Related Germacrane Sesquiterpenoids
| Compound/Extract | Source/Organism | Assay | IC50 (µM) | Reference |
| Sylvaticalides A, B, F | Vernonia sylvatica | NF-κB and ISG Pathway Inhibition | 4.12 - 10.57 | [6] |
| Millefoliumons A-F | Achillea millefolium | Nitric Oxide (NO) Inhibition in LPS-induced BV2 cells | Not specified, showed inhibitory tendency | [7] |
| Salviplenoid A | Salvia plebeia | NO and TNF-α Inhibition in LPS-induced Raw264.7 cells | Significant inhibition | [8] |
| Argyinolide S | Artemisia argyi | NO Inhibition in LPS-induced BV-2 cells | 3.6 ± 0.5 | [9] |
Table 3: Antimicrobial Activity of Related Epoxy-Germacrane Sesquiterpenoids
| Compound/Extract | Source/Organism | Tested Microorganism | MIC (µg/mL) | Reference |
| 1,10- and 4,5-epoxygermacrone | Geranium macrorrhizum | Bacillus subtilis | 4.3 and 43 nmol/mL | Not found in search results |
| 1,10- and 4,5-epoxygermacrone | Geranium macrorrhizum | Pseudomonas aeruginosa | 0.043 and 0.855 µmol/mL | Not found in search results |
| Essential Oil (Germacrene D major component) | Ocotea caudata | Bacillus subtilis | 350 | [10] |
| Essential Oil (Germacrene D major component) | Ocotea caudata | Staphylococcus aureus | 500 | [10] |
Experimental Protocols
To facilitate the validation and comparison of this compound bioactivity, detailed protocols for key in vitro assays are provided below.
Cytotoxicity - MTT Assay
This protocol is adapted from standard procedures for assessing cell viability.[11][12][13][14][15]
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG2, MDA-MB-231, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 24 to 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
This protocol is based on the Griess assay for measuring nitrite, a stable product of NO.[7][8][16]
Objective: To assess the inhibitory effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
LPS (from E. coli)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A, incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B, incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from the sodium nitrite standard curve and calculate the percentage of NO inhibition.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and bioactivity validation of this compound.
Caption: General workflow for isolating and testing the compound.
Postulated Anti-inflammatory Signaling Pathway
Based on studies of related germacrane sesquiterpenoids, a plausible anti-inflammatory mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway.[6][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ternifolipyrons A–J: new cytotoxic α-pyrones from Isodon ternifolius (D. Don) Kudô - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory germacrane-type sesquiterpene lactones from Vernonia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Germacrane-Type Sesquiterpene Lactones from Achillea millefolium L. and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and anti-neuroinflammation activity of sesquiterpenoids from Artemisia argyi: computational simulation and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Sesquiterpenoid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sesquiterpenoids, a diverse class of naturally occurring 15-carbon isoprenoids, is critical in various fields, including pharmacology, natural product chemistry, and quality control of herbal medicines. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs and in understanding the principles of cross-validation between these two orthogonal methods.
Principle of Separation: A Fundamental Difference
The core distinction between HPLC and GC-MS lies in their separation principles. HPLC separates compounds based on their polarity and interaction with a liquid mobile phase and a solid stationary phase.[1] In contrast, GC-MS separates volatile and semi-volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase.[1] This fundamental difference dictates the suitability of each technique for different types of sesquiterpenoids.
Quantitative Performance: A Side-by-Side Comparison
To illustrate the quantitative performance of HPLC and GC-MS for sesquiterpenoid analysis, this guide presents validation data for two representative sesquiterpenes: β-caryophyllene and α-humulene.
Table 1: Cross-Validation Data for β-Caryophyllene Analysis
| Validation Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 1.98 µg/mL[2] | 1.28 µg/mL[3] |
| Limit of Quantification (LOQ) | 5.99 µg/mL[2] | 3.89 µg/mL[3] |
| Linearity (R²) | >0.999[4] | >0.999[3] |
| Precision (Intra-day %RSD) | 1.68%[2] | 1.34 - 2.69%[3] |
| Accuracy (Recovery %) | 97 - 103%[2] | 101.6 - 102.2%[3] |
Table 2: Cross-Validation Data for α-Humulene Analysis
| Validation Parameter | HPLC-PDA | GC-MS |
| Limit of Detection (LOD) | 0.025 µg/mL[2] | 0.3 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.10 µg/mL[2] | 1.0 µg/mL[5] |
| Linearity (R²) | >0.99[2] | >0.99[5] |
| Precision (Intra-day %RSD) | 1.728 - 2.362%[2] | <10%[5] |
| Accuracy (Recovery %) | Not Reported | 90 - 111%[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of sesquiterpenoids by HPLC-UV and GC-MS.
HPLC-UV Protocol for Sesquiterpenoid Analysis (β-Caryophyllene Example)
1. Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., essential oil, plant extract) in a suitable solvent such as methanol or acetonitrile to a known concentration.[2]
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[6]
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water, often with a small percentage of acid (e.g., orthophosphoric acid) to improve peak shape. A common mobile phase is Methanol:Water (98:2 v/v).[2][4]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: 210 nm for β-caryophyllene.[4]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[2]
GC-MS Protocol for Sesquiterpenoid Analysis (β-Caryophyllene & α-Humulene Example)
1. Sample Preparation:
-
Dilute the sample in a volatile organic solvent such as hexane or ethyl acetate to an appropriate concentration.[5]
-
For complex matrices, a cleanup step like solid-phase extraction (SPE) may be necessary to remove non-volatile interferences.[7]
-
Derivatization is generally not required for volatile sesquiterpenes.[1]
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is commonly used (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Injection Mode: Split or splitless injection, depending on the analyte concentration.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Mode: Full scan for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[8]
3. Data Analysis:
-
Identification is based on the retention time and the fragmentation pattern in the mass spectrum, often compared to a spectral library (e.g., NIST).
-
Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve.[5]
Visualizing the Workflow and Method Comparison
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and the logical relationship for method selection.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and GC-MS are powerful techniques for the analysis of sesquiterpenoids, and the choice between them depends on the specific physicochemical properties of the analytes and the goals of the analysis.
-
GC-MS is generally the preferred method for volatile and thermally stable sesquiterpenes due to its high resolution, sensitivity, and the structural information provided by mass spectrometry.[9]
-
HPLC is indispensable for the analysis of less volatile, polar, or thermally labile sesquiterpenoids, such as sesquiterpene lactones, which may degrade under the high temperatures of a GC inlet.[6]
Cross-validation of these two orthogonal methods is a robust approach to ensure the accuracy and reliability of analytical data. By understanding the strengths and limitations of each technique and following rigorous validation protocols, researchers can confidently quantify sesquiterpenoids in a wide range of matrices, contributing to advancements in drug development and natural product science.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Reversed Phase High Performance Liquid Chromatography-Photodiode Array Detection Method for Simultaneous Identification and Quantification of Coumarin, Precocene-I, β-Caryophyllene Oxide, α-Humulene, and β-Caryophyllene in Ageratum Conyzoides Extracts and Essential Oils from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blueanchorenterprise.com [blueanchorenterprise.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Toxicity Prediction for Germacrane-Type Sesquiterpenoids: A Comparative Guide
This guide aims to provide an overview of the methodologies used for in silico toxicity prediction and to highlight the current landscape concerning their application to sesquiterpenoids in general, with the acknowledgment that direct comparative data for germacrane-type compounds is presently limited.
The Framework for In Silico Toxicity Prediction
Computational toxicology offers a suite of methods to predict the potential toxicity of chemical substances, thereby reducing the reliance on animal testing and accelerating the drug development process.[1][2] The primary approaches involve the use of QSAR models, which correlate the structural or physicochemical properties of molecules with their biological activities, including toxicity.[3]
These models are built upon extensive datasets of compounds with known toxicological profiles. Various software platforms and web servers, such as the OECD QSAR Toolbox, Lazar, and Toxtree, provide frameworks for these predictions.[4] The predictions typically cover a range of toxicity endpoints, including:
-
Carcinogenicity: The potential to cause cancer.
-
Mutagenicity: The capacity to induce genetic mutations.
-
Hepatotoxicity: Chemical-driven liver damage.
-
Cardiotoxicity: Damage to the heart muscle.
-
Cytotoxicity: Toxicity to cells.
Current State of Research on Sesquiterpenoids
While specific in silico toxicity data for germacrane sesquiterpenoids is scarce, broader research on sesquiterpenes provides some insights. For instance, a study on a diverse set of 18 sesquiterpenes developed a QSAR model to predict their sedative activity, a biological effect rather than a direct toxicity endpoint.[5][6] This study highlights the applicability of QSAR modeling to this class of compounds, suggesting that similar approaches could be used for toxicity prediction if relevant training data were available.
Another study investigated the anti-inflammatory activity of newly identified germacrane-type sesquiterpenes, indicating ongoing research into the biological effects of this specific subclass.[7] However, this research did not extend to in silico toxicity predictions.
Methodologies for In Silico Toxicity Prediction
The general workflow for in silico toxicity prediction is a multi-step process that can be applied to any class of chemical compounds, including germacrane sesquiterpenoids, provided the necessary data is available.
Experimental Protocols:
-
Data Collection and Curation: A robust dataset of compounds with experimentally determined toxicity data for the endpoint of interest is compiled. For germacrane sesquiterpenoids, this would involve gathering data from in vitro or in vivo studies on their cytotoxicity, mutagenicity, etc.
-
Molecular Descriptor Calculation: The chemical structures of the compounds are used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule, including its topology, geometry, and electronic properties.
-
Model Development and Training: Machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, are used to build a mathematical model that correlates the molecular descriptors with the observed toxicity. This model is "trained" on a subset of the curated data.
-
Model Validation: The predictive power of the developed QSAR model is rigorously tested using internal and external validation techniques to ensure its accuracy and robustness.[8]
-
Prediction for New Compounds: Once validated, the model can be used to predict the toxicity of new compounds, such as uncharacterized germacrane sesquiterpenoids, based on their calculated molecular descriptors.
Visualizing the In Silico Workflow
The following diagrams illustrate the conceptual workflows for in silico toxicity prediction.
Caption: A generalized workflow for in silico toxicity prediction of chemical compounds.
Caption: Logical relationship of components in a QSAR model for toxicity prediction.
Conclusion
While the framework and methodologies for in silico toxicity prediction are well-established, their specific application to germacrane-type sesquiterpenoids is not yet evident in publicly accessible scientific literature. The creation of robust and reliable QSAR models for this class of compounds is contingent on the availability of high-quality experimental toxicity data to serve as a training set. As more experimental data on the toxicological properties of germacrane sesquiterpenoids become available, the development of specific in silico models will be a valuable tool for researchers, scientists, and drug development professionals to efficiently assess the safety profiles of these natural products.
References
- 1. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery [mdpi.com]
- 2. Efficiency of pharmaceutical toxicity prediction in computational toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Descriptors and QSAR Models for Sedative Activity of Sesquiterpenes Administered to Mice via Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Germacrane-type sesquiterpenes from Pilea cavaleriei Levl. subsp. cavaleriei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
"biological activity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one vs other germacranolides"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one and other notable germacranolides. While direct comparative studies on the cytotoxic and anti-inflammatory activities of this compound are limited in the currently available literature, this document compiles existing data on its antibacterial properties alongside the well-documented cytotoxic and anti-inflammatory effects of other prominent germacranolides like costunolide and parthenolide. This comparison aims to provide a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of this compound and other selected germacranolides. It is important to note that the activities listed are not directly comparable across all compounds due to the different assays and endpoints measured.
| Compound | Biological Activity | Assay/Cell Line/Organism | Result (IC50/MIC) |
| This compound | Antibacterial | Bacillus subtilis | 4.3 nmol/mL (MIC)[1] |
| Antibacterial | Pseudomonas aeruginosa | 0.043 µmol/mL (MIC)[1] | |
| Costunolide | Cytotoxicity | MCF-7 (Breast Cancer) | 40 µM (IC50)[2] |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 40 µM (IC50)[2] | |
| Cytotoxicity | H1299 (Lung Cancer) | 23.93 µM (IC50)[3] | |
| Cytotoxicity | DU-145 (Prostate Cancer) | 29.2 µM (IC50)[3] | |
| Cytotoxicity | HBL-100 (Breast Cancer) | 10.3 µM (IC50)[3] | |
| Parthenolide | Anti-inflammatory | Inhibition of IKKβ | Potent inhibitor[4] |
| Anti-inflammatory | Inhibition of NF-κB | Potent inhibitor[5][6] | |
| Germacrone Derivatives | Cytotoxicity | Bel-7402 (Hepatocellular Carcinoma) | Varies (Dose-dependent inhibition)[7] |
| Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | Varies (Dose-dependent inhibition)[7] | |
| Cytotoxicity | A549 (Lung Cancer) | Varies (Dose-dependent inhibition)[7] | |
| Cytotoxicity | HeLa (Cervical Cancer) | Varies (Dose-dependent inhibition)[7] | |
| c-Met Kinase Inhibition | - | IC50 values of 0.56 µM - 1.06 µM[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., costunolide) and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle controls are included.
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Activity: NF-κB Inhibition Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of many compounds.
Principle: This assay typically utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. When NF-κB is activated, it binds to this element and drives the expression of the reporter gene. A decrease in reporter gene activity in the presence of a test compound indicates inhibition of the NF-κB pathway.
Protocol:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently or stably transfected with a plasmid containing the NF-κB-luciferase reporter construct.
-
Cell Seeding and Treatment: The transfected cells are seeded in 96-well plates. After attachment, the cells are pre-treated with various concentrations of the test compound (e.g., parthenolide) for a defined period.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce NF-κB activation. Unstimulated and vehicle-treated cells serve as controls.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation time, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The percentage of NF-κB inhibition is calculated relative to the stimulated control cells. The IC50 value for NF-κB inhibition can then be determined.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the NF-κB signaling pathway, a common target for the anti-inflammatory activity of germacranolides, and a typical experimental workflow for assessing cytotoxicity.
Caption: The NF-κB signaling pathway and the inhibitory action of Parthenolide.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
The Reproducibility of Anti-Migration Assays: A Comparative Guide for Natural Compound Screening
A critical evaluation of common in vitro methods for assessing the anti-migratory potential of natural compounds, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of widely used assays. By presenting quantitative data, detailed experimental protocols, and key signaling pathways, this resource aims to enhance the reproducibility and reliability of anti-migration studies in the quest for novel therapeutics.
The study of cell migration is pivotal in understanding and combating diseases characterized by excessive cell motility, such as cancer metastasis. Natural compounds have emerged as a promising reservoir of anti-migratory agents. However, the reliability of these findings heavily depends on the reproducibility of the in vitro assays employed. This guide compares the performance of common anti-migration assays, offering insights into their application for screening natural compounds.
Comparative Analysis of Anti-Migration Assays
The selection of an appropriate assay is crucial for obtaining reliable and reproducible data. The most common methods include the scratch (or wound healing) assay and the transwell (or Boyden chamber) assay. Each has its own set of advantages and limitations that can influence the outcome and interpretation of results when screening natural compounds.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the anti-migratory effects of natural compounds, showcasing the different results obtained across various assays and cell lines.
Table 1: Anti-Migration Effects of Natural Compounds Measured by Scratch Assay
| Natural Compound | Cell Line | Concentration | % Wound Closure Inhibition (Mean ± SD/SEM) | Reference |
| Curcumin | MDA-MB-231 | 9.2 µM | 50% | [1] |
| Fisetin | MDA-MB-157 | 12.3 µM | 50% | [1] |
| Fisetin | MDA-MB-231 | 57.7 µM | 50% | [1] |
| Quercetin | MDA-MB-157 | >100 µM | ~50% | [1] |
| Indole-3-carbinol | MDA-MB-231 | >100 µM | ~50% | [1] |
| Turmeric | U87 | 0.032 µg/mL | Statistically significant reduction | [2][3] |
| Magnolia | U87 | 0.116 µg/mL | Statistically significant reduction | [2] |
| Indigo | U87 | 0.027 µg/mL | Statistically significant reduction | [2] |
| Hesperidin Glycoside (HG1) | A549 | Various | Dose-dependent inhibition | [4] |
| Hesperidin Glycoside (HG2) | A549 | Various | Dose-dependent inhibition | [4] |
| Manuka Honey | Murine Stem Cells | Not specified | Aided in wound closure | [5][6] |
Table 2: Anti-Migration Effects of Natural Compounds Measured by Transwell Assay
| Natural Compound | Cell Line | Concentration | % Migration Inhibition (Mean ± SD/SEM) | Reference |
| Hesperidin Glycoside (HG1) | A549 | Various | Dose-dependent suppression | [4] |
| Hesperidin Glycoside (HG2) | A549 | Various | Dose-dependent suppression | [4] |
| Natural Compound Mix | Tumor Cells | IC50 values | 23 compounds showed significant inhibition | [7][8] |
Experimental Protocols
Detailed and consistent methodologies are the bedrock of reproducible research. Below are standardized protocols for the scratch and transwell migration assays.
Scratch (Wound Healing) Assay Protocol
The scratch assay is a straightforward and widely used method to study collective cell migration in two dimensions.[9]
-
Cell Seeding: Seed cells in a 6-well or 24-well plate and culture until they form a confluent monolayer. To ensure reproducibility, it is critical to maintain a consistent seeding density.[9]
-
Creating the "Scratch": A sterile pipette tip (e.g., 200 µL) is used to create a linear "wound" or gap in the monolayer.[10][11]
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.[10]
-
Treatment: The cells are then incubated with culture medium containing the natural compound at various concentrations. A control group with no treatment is essential.
-
Image Acquisition: Images of the scratch are captured at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: The area of the gap is measured over time using image analysis software. The rate of wound closure is calculated and compared between treated and control groups.
Transwell (Boyden Chamber) Migration Assay Protocol
The transwell assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.[12]
-
Cell Preparation: Cells are cultured to 70-90% confluency, harvested, and resuspended in a serum-free or low-serum medium.[12]
-
Assay Setup: A transwell insert with a porous membrane (e.g., 8 µm pore size) is placed into a well of a 24-well plate.[12] The lower chamber contains a chemoattractant (e.g., medium with 10% FBS), while the cell suspension containing the natural compound is added to the upper chamber of the insert.
-
Incubation: The plate is incubated for a period sufficient to allow cell migration (e.g., 4-24 hours) at 37°C in a 5% CO2 atmosphere.[12][13]
-
Removal of Non-migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed using a cotton swab.[12]
-
Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed (e.g., with 4% paraformaldehyde) and stained (e.g., with 0.1% crystal violet).[12]
-
Quantification: The stained cells are imaged and counted under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify the number of migrated cells.[12]
Key Signaling Pathways in Cell Migration Targeted by Natural Compounds
Many natural compounds exert their anti-migratory effects by modulating key signaling pathways that regulate the cytoskeletal dynamics and cell adhesion required for cell movement.
References
- 1. Phytochemicals potently inhibit migration of metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Plant-Derived Compounds Inhibit Cell Migration and Induce Novel Cytoskeletal Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-proliferative, anti-migration, and anti-invasion activity of novel hesperidin glycosides in non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematically Assessing Natural Compounds' Wound Healing Potential with Spheroid and Scratch Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. In Vitro Wound Healing Potential and Identification of Bioactive Compounds from Moringa oleifera Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. researchhub.com [researchhub.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
Evaluating the Enantiomeric Purity of Synthesized 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development and natural product synthesis, establishing the enantiomeric purity of a chiral molecule is a critical step in quality control and ensuring stereospecific bioactivity. This guide provides a comparative analysis of the primary analytical techniques for evaluating the enantiomeric purity of the synthesized sesquiterpenoid, 1,10:4,5-Diepoxy-7(11)-germacren-8-one. The comparison includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid in method selection and implementation.
Comparative Overview of Analytical Techniques
The determination of enantiomeric excess (e.e.) for a chiral compound like this compound can be approached through several well-established analytical methods. The most common and effective techniques include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents, and Polarimetry. Each method offers a unique set of advantages and disadvantages in terms of sensitivity, sample requirement, development time, and cost.
| Technique | Principle of Separation/Detection | Typical Sample Size | Development Time | Relative Cost | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Micrograms (µg) to milligrams (mg) | Moderate to High | High | High resolution and accuracy; applicable to a wide range of compounds; established as a gold standard.[1][2][3] | Method development can be time-consuming and expensive due to the cost of various chiral columns. |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. | Nanograms (ng) to micrograms (µg) | Moderate | Moderate | High resolution and sensitivity for volatile and thermally stable compounds. | Limited to volatile and thermally stable analytes; derivatization may be required. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Milligrams (mg) | Low to Moderate | Moderate | Rapid analysis time; provides structural information; non-destructive. | Lower sensitivity compared to chromatographic methods; requires higher sample concentration; CSA may not resolve all enantiomers.[4][5][6][7] |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution. | Milligrams (mg) to grams (g) | Low | Low | Simple and rapid measurement. | Requires pure enantiomer standard for calibration; susceptible to impurities; lower accuracy for low e.e. values. |
Experimental Protocols
The following protocols are proposed as starting points for the analysis of this compound, based on successful separations of structurally related compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The selection of the chiral stationary phase (CSP) and the mobile phase is critical for achieving resolution. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including epoxides.
Experimental Protocol:
-
Column Selection:
-
Primary Screening Columns:
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
These columns have demonstrated broad applicability for the separation of chiral compounds, including those with multiple stereocenters.
-
-
Mobile Phase Screening:
-
Normal Phase: Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v). Additives such as 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds can improve peak shape, though likely unnecessary for this neutral molecule.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV at a wavelength where the compound absorbs (e.g., 210 nm or based on UV scan).
-
Injection Volume: 5-20 µL.
-
-
Sample Preparation:
-
Dissolve the synthesized this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Inject a racemic standard (if available) to determine the retention times of both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Given the sesquiterpenoid nature of the target molecule, it is likely amenable to GC analysis.
Experimental Protocol:
-
Column Selection:
-
Recommended Column: A capillary column coated with a derivatized cyclodextrin, such as a HYDRODEX β-6-TBDM or similar β-cyclodextrin-based chiral stationary phase. These are effective for the separation of terpene enantiomers.
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injector.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 5 °C/min to 220 °C.
-
Final Temperature: 220 °C, hold for 5 min. (This program is a starting point and should be optimized for the specific compound.)
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 100 µg/mL.
-
-
Data Analysis:
-
As with HPLC, inject a racemic standard to identify the peaks corresponding to each enantiomer.
-
Calculate the % e.e. from the peak areas obtained from the FID or the extracted ion chromatogram from the MS.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent can induce a chemical shift difference between the signals of the two enantiomers.
Experimental Protocol:
-
Chiral Solvating Agent (CSA) Selection:
-
Lanthanide Shift Reagents: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃) is a common choice for resolving enantiomeric signals of molecules with Lewis basic sites like the ketone and epoxide oxygens in the target molecule.[8][9]
-
Chiral Alcohols or Acids: Chiral alcohols like (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol can also be effective.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Solvent: A deuterated solvent in which both the sample and the CSA are soluble (e.g., CDCl₃).
-
-
Sample Preparation and Analysis:
-
Dissolve approximately 5-10 mg of the synthesized compound in ~0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add small, incremental amounts of the CSA (e.g., 0.1 to 1.0 molar equivalents) to the NMR tube and acquire a spectrum after each addition.
-
Monitor the spectra for the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.
-
-
Data Analysis:
-
Integrate the well-resolved signals for each enantiomer.
-
Calculate the % e.e. from the ratio of the integrals: % e.e. = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for evaluating enantiomeric purity using the described techniques.
Caption: General workflow for determining enantiomeric purity.
Caption: Decision workflow for chiral HPLC method development.
Conclusion
The evaluation of the enantiomeric purity of synthesized this compound can be effectively achieved using several analytical techniques. Chiral HPLC and chiral GC are the most powerful methods for accurate quantification, with HPLC being more versatile and GC offering high sensitivity for volatile compounds. NMR spectroscopy with chiral solvating agents provides a rapid, non-destructive alternative, which is particularly useful for preliminary screening. The choice of method will depend on factors such as the availability of instrumentation, sample amount, required accuracy, and the stage of the research or development process. The protocols and workflows provided in this guide offer a solid foundation for developing a robust and reliable method for the stereochemical analysis of this and related sesquiterpenoid structures.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral NMR solvating additives for differentiation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. About the Chiral Stability of Germacrene B and the Biomimetic Synthesis of Guaiane Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] About the Chiral Stability of Germacrene B and the Biomimetic Synthesis of Guaiane Sesquiterpenes. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid lactone containing epoxy functional groups.
Understanding the Hazards
Key Safety Considerations:
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Never dispose of liquid or uncured this compound down the drain or in regular trash.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene are often recommended for epoxies), and a lab coat when handling this compound.
Disposal Procedures for Unused or Waste this compound
The primary principle for the disposal of this compound is to manage it as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, wipes), in a designated, leak-proof, and chemically compatible waste container.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (32179-18-3).
-
-
Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department. They will have established procedures for the collection and disposal by a licensed hazardous waste management company.
-
Decontamination and Disposal of Empty Containers
Empty containers that previously held this compound must also be handled with care.
Procedure for Empty Containers:
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or another solvent in which the compound is soluble).
-
Crucially, the rinsate from this process must be collected and disposed of as hazardous waste.
-
-
Disposal of Rinsed Containers:
-
Once triple-rinsed and air-dried, the container can typically be disposed of as non-hazardous waste (e.g., in the regular trash or recycling, depending on institutional policies).
-
Deface the original label to prevent any confusion.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE, including respiratory protection if necessary.
-
-
Containment and Absorption:
-
Contain the spill using absorbent materials such as vermiculite, sand, or commercial spill kits.
-
-
Collection and Disposal:
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision-making workflow.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
Personal protective equipment for handling 1,10:4,5-Diepoxy-7(11)-germacren-8-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 1,10:4,5-Diepoxy-7(11)-germacren-8-one (CAS Number: 32179-18-3). The following procedures are based on the known hazards of epoxy compounds and the potential risks associated with sesquiterpenoids.
1. Hazard Assessment
-
Epoxy Groups: Epoxy compounds are known to be skin and eye irritants and can act as sensitizers, leading to allergic reactions upon repeated exposure.
-
Germacrene (Sesquiterpenoid) Structure: Some sesquiterpenes have been shown to exhibit biological activity and potential toxicity. For instance, certain germacrenes have been associated with liver toxicity.[1] Sesquiterpene lactones, a related class of compounds, are known to cause allergic reactions and can be toxic if ingested in excess.[2]
Based on this information, this compound should be handled as a substance that is potentially irritating to the skin and eyes, a potential sensitizer, and may have other unknown toxicological properties, including potential hepatotoxicity.
2. Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and potential irritation or sensitization. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect eyes from splashes of the chemical. A face shield offers additional protection for the face. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an organic vapor cartridge is recommended. | To prevent inhalation of any vapors or aerosols, minimizing the risk of respiratory irritation and systemic toxicity. |
3. Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure and ensure safety.
-
Preparation:
-
Read and understand this safety guide thoroughly before commencing any work.
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and PPE before handling the compound.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and first aid kits.
-
-
Handling:
-
All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (spatulas, forceps) to handle the solid compound.
-
If preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
-
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is typically 2-8°C.
-
4. Disposal Plan
Unused this compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all waste, including unused compound, contaminated gloves, pipette tips, and containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this chemical down the drain, as it may be toxic to aquatic life.
-
5. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
